Nemonoxacin malate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJINCWEIPOFL-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241759 | |
| Record name | Nemonoxacin malate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951163-60-3 | |
| Record name | Nemonoxacin malate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemonoxacin malate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMONOXACIN MALATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nemonoxacin Malate: A Technical Guide to its Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of antibiotics. Nemonoxacin, a novel non-fluorinated quinolone, has emerged as a potent agent against MRSA. This technical guide provides an in-depth analysis of nemonoxacin malate's mechanism of action, its quantitative efficacy, and the molecular basis of resistance. Detailed experimental protocols for key assays are provided, along with visualizations of the critical pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
Nemonoxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting capability is a hallmark of its efficacy and contributes to a lower propensity for resistance development compared to other quinolones.[4][5]
-
DNA Gyrase (GyrA/GyrB subunits): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2]
-
Topoisomerase IV (ParC/ParE subunits): This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, enabling proper segregation into daughter cells.[2]
Nemonoxacin binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[2] The accumulation of these unrepaired double-strand breaks triggers a cascade of events, including the cessation of DNA replication and, ultimately, bacterial cell death.[2]
The chemical structure of nemonoxacin, particularly the C-8 methoxy group, is critical for its enhanced dual-inhibitory effects and its potent activity against Gram-positive bacteria like MRSA.[1][4] As a non-fluorinated quinolone, it may also present a reduced profile for certain toxic side effects associated with fluorinated compounds.[3]
Quantitative Efficacy Data Against S. aureus
The in vitro activity of nemonoxacin has been extensively evaluated against various phenotypes of S. aureus. The Minimum Inhibitory Concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: Nemonoxacin MIC Values (μg/mL) Against Methicillin-Susceptible S. aureus (MSSA)
| Study Reference | Isolate Type | MIC₅₀ | MIC₉₀ |
|---|---|---|---|
| Lauderdale T-L, et al. (2009)[6] | MSSA | ≤0.03 | 0.03 |
| Adam HJ, et al. (2009)[7] | MSSA | - | 0.12 |
| Mayanskiy N, et al. (2018)[8] | MSSA | 0.03 | 0.06 |
| Li Y, et al. (2015)[9] | Ciprofloxacin-Susceptible MSSA | - | 0.063 |
| Li Y, et al. (2015)[9] | Ciprofloxacin-Resistant MSSA | - | 0.25 |
Table 2: Nemonoxacin MIC Values (μg/mL) Against Methicillin-Resistant S. aureus (MRSA)
| Study Reference | Isolate Type | MIC₅₀ | MIC₉₀ |
|---|---|---|---|
| Adam HJ, et al. (2009)[7][10] | MRSA (General) | 4 | - |
| Adam HJ, et al. (2009)[7][10] | Community-Associated MRSA (CA-MRSA) | 0.25 | 0.5 |
| Lauderdale T-L, et al. (2009)[6][11] | Ciprofloxacin-Susceptible MRSA | ≤0.03 | ≤0.03 |
| Lauderdale T-L, et al. (2009)[6][11] | Ciprofloxacin-Resistant MRSA | 1 | 1 |
| Lauderdale T-L, et al. (2009)[6][11] | CA-MRSA | 0.06 | 0.06 |
| Lauderdale T-L, et al. (2009)[6][11] | Vancomycin-Intermediate MRSA (VISA) | - | 2 |
| Mayanskiy N, et al. (2018)[8] | MRSA | 0.5 | 0.5 |
| Li Y, et al. (2015)[9] | Ciprofloxacin-Susceptible MRSA | - | 0.25 |
| Li Y, et al. (2015)[9] | Ciprofloxacin-Resistant MRSA | - | 1.0 |
Mechanisms of Resistance in MRSA
Resistance to quinolones in S. aureus primarily arises from two mechanisms: alterations in the drug targets and active efflux of the drug from the cell.
4.1 Target Site Mutations The most significant mechanism of resistance involves point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[12] These mutations alter the amino acid sequence of the enzymes, reducing the binding affinity of nemonoxacin and other quinolones.[12][13] Strains with multiple mutations, particularly in both gyrA and parC, often exhibit higher levels of resistance.[12][13] Nemonoxacin's potent, dual-target activity means that multiple mutations are often required to confer significant resistance, lowering the probability of its spontaneous emergence.[5][14]
4.2 Efflux Pumps Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, reducing the intracellular drug concentration at the target site. In S. aureus, pumps such as NorA can contribute to low-level fluoroquinolone resistance.[15] While nemonoxacin is a substrate for some efflux pumps, its high potency often overcomes this mechanism. The overexpression of these pumps can, however, contribute to reduced susceptibility.
Experimental Protocols
5.1 Protocol 1: Minimum Inhibitory Concentration (MIC) Determination This protocol outlines the agar dilution method, a standard procedure for determining the MIC of an antimicrobial agent.[16]
Methodology:
-
Preparation of Nemonoxacin Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Agar Plates: Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C. Prepare a series of twofold serial dilutions of the nemonoxacin stock solution. Add 1 part drug dilution to 9 parts molten agar to achieve the final desired concentrations (e.g., 0.008 to 128 µg/mL). Pour plates and allow them to solidify. A drug-free control plate must be included.
-
Inoculum Preparation: Culture MRSA isolates overnight on a non-selective agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to yield a final inoculum concentration of 10⁴ CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the nemonoxacin-containing and control agar plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of nemonoxacin that completely inhibits visible bacterial growth.
5.2 Protocol 2: Topoisomerase IV / DNA Gyrase Inhibition Assay (DNA Decatenation) This protocol describes an in vitro assay to measure the inhibitory effect of nemonoxacin on the decatenation activity of Topoisomerase IV. A similar principle applies to DNA Gyrase supercoiling assays.[17][18]
Methodology:
-
Enzyme and Substrate: Obtain purified S. aureus Topoisomerase IV enzyme and kinetoplast DNA (kDNA), which is a network of thousands of interlocked circular DNA molecules.
-
Reaction Buffer: Prepare an appropriate reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, and 50 µg/mL bovine serum albumin).
-
Inhibition Assay Setup: In microcentrifuge tubes, combine the reaction buffer, a fixed amount of kDNA (e.g., 200 ng), and serial dilutions of this compound. Include a positive control (enzyme, no drug) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of Topoisomerase IV to each tube (except the negative control).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing a proteinase (e.g., Proteinase K) and a chelating agent (EDTA).
-
Analysis by Gel Electrophoresis: Load the reaction products onto an agarose gel. Catenated kDNA cannot enter the gel, while decatenated DNA (in the form of minicircles) can. Run the gel and visualize the DNA with an intercalating dye (e.g., ethidium bromide).
-
Interpretation: Inhibition of the enzyme is observed as a decrease in the amount of decatenated minicircles at increasing nemonoxacin concentrations.
References
- 1. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. clinicaterapeutica.it [clinicaterapeutica.it]
- 10. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative In vitro antibacterial activity of nemonoxacin and other fluoroquinolones in correlation with resistant mechanisms in contemporary methicillin-resistant Staphylococcus aureus blood isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 16. Nemonoxacin has potent activity against gram-positive, but not gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Nemonoxacin Malate: A Technical Guide
Nemonoxacin malate, a novel, non-fluorinated quinolone antibiotic, represents a significant advancement in the fight against antimicrobial resistance. Marketed under the trade name Taigexyn, it exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and clinical development for researchers, scientists, and drug development professionals.
Discovery and Development
Nemonoxacin was originally developed by Procter & Gamble in the United States.[4] Its clinical development was subsequently advanced through a collaboration between Zhejiang Medicine Co., Ltd. and TaiGen Biotechnology Co., Ltd. in Taiwan.[4] The oral formulation, this compound capsule, was first launched in Taiwan in 2014, followed by approval from the China Food and Drug Administration (CFDA) in 2016.[4] An injectable formulation received approval from the National Medical Products Administration (NMPA) in China in 2021.[4] The U.S. Food and Drug Administration (FDA) has granted nemonoxacin Qualified Infectious Disease Product (QIDP) and Fast Track designations for community-acquired bacterial pneumonia (CAP) and acute bacterial skin and skin-structure infections (ABSSSI).[5]
Chemical Structure
Nemonoxacin is a C-8-methoxy non-fluorinated quinolone.[6] The malate salt has the chemical formula C₂₀H₂₅N₃O₄·C₄H₆O₅·H₂O, with a molecular mass of 514.53 g/mol .[7][8] The absence of a fluorine atom at the C-6 position, a common feature in many fluoroquinolones, may contribute to a reduced potential for certain side effects.[1][9]
Mechanism of Action
Nemonoxacin exerts its bactericidal effect through a dual-target mechanism, inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrA/B) and topoisomerase IV (ParE/C).[1][4][10] This dual inhibition reduces the risk of resistance developing from single-site mutations.[4] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. By binding to the enzyme-DNA complex, nemonoxacin stabilizes it, leading to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[10]
Synthesis and Experimental Protocols
Synthesis of this compound
A patented method for preparing high-purity this compound active pharmaceutical ingredient (API) has been developed by Zhejiang Medicine Co., Ltd.[11]
Experimental Protocol: API Synthesis [11]
-
Dissolution: Dissolve nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The mole ratio of D,L-malic acid to nemonoxacin free base should be between 0.95:1.0 and 1.2:1.0. The solvent quantity should be 8-14 times the weight of the nemonoxacin free base. Maintain the temperature between 50°C and 65°C.
-
Decolorization (Optional): Add activated carbon to the solution for decolorization prior to crystallization.
-
Crystallization: Induce crystallization by cooling the solution. This can be achieved through either direct or gradient cooling methods.
-
Separation and Washing: Separate the precipitated solid from the liquid via solid-liquid separation techniques (e.g., filtration). Wash the collected solid.
-
Drying: Dry the washed solid under vacuum to yield the final this compound API.
In Vitro Susceptibility Testing
The antibacterial activity of nemonoxacin is typically determined by measuring its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay [12]
-
Preparation: Prepare serial two-fold dilutions of nemonoxacin and comparator antibiotics in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture of the test organism.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Reading: Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed using a reference strain, such as S. pneumoniae ATCC 49619.
Pharmacokinetic Studies in Healthy Volunteers
Phase I studies are conducted to evaluate the safety, tolerability, and pharmacokinetic profile of the drug.
Experimental Protocol: Single Ascending Dose PK Study [7]
-
Subject Recruitment: Enroll healthy male and female volunteers (e.g., age 18-45 years).
-
Study Design: Employ a randomized, double-blind, placebo-controlled, ascending single-dose design.
-
Dosing: Administer single oral doses of nemonoxacin (e.g., 25, 50, 125, 250, 500, 1000, 1500 mg) or placebo to cohorts of subjects.
-
Sample Collection: Collect serial blood and urine samples at predetermined time points post-dose (e.g., over 72 hours).
-
Bioanalysis: Analyze plasma and urine samples for nemonoxacin concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate pharmacokinetic parameters using noncompartmental analysis, including Cmax, Tmax, AUC, half-life (t₁/₂), oral clearance (CLo), and volume of distribution (Vz/F).
-
Safety Monitoring: Monitor subjects for adverse events (AEs), and conduct vital signs measurements, physical examinations, ECGs, and clinical laboratory tests.
Clinical Efficacy Trials for Community-Acquired Pneumonia (CAP)
Phase III trials are designed to confirm the efficacy and safety of the drug in a larger patient population.
Experimental Protocol: Phase III CAP Trial [13]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-controlled trial.
-
Patient Population: Adult patients with a clinical diagnosis of community-acquired pneumonia.
-
Randomization: Eligible patients are randomized to receive either intravenous nemonoxacin (e.g., 500 mg once daily) or a comparator, such as intravenous levofloxacin (e.g., 500 mg once daily).
-
Treatment Duration: Treatment is administered for a specified period, typically 7 to 14 days.
-
Primary Endpoint: The primary efficacy outcome is the clinical cure rate at the Test-of-Cure (TOC) visit in the modified intent-to-treat (mITT) population.
-
Secondary Endpoints: Secondary outcomes include microbiological success rates and a comprehensive assessment of safety and tolerability.
Quantitative Data Summary
In Vitro Antibacterial Activity
Nemonoxacin demonstrates potent activity against a wide range of pathogens, particularly Gram-positive bacteria, including resistant strains.[6][9][14] Its activity is often superior to that of other fluoroquinolones like levofloxacin and moxifloxacin against S. pneumoniae and S. aureus.[4][15]
Table 1: In Vitro Activity of Nemonoxacin and Comparators against Key Pathogens (MIC₉₀, μg/mL)
| Organism | Nemonoxacin | Levofloxacin | Moxifloxacin | Ciprofloxacin |
| S. pneumoniae (Penicillin-Susceptible) | 0.015[14] | 2[16] | 0.25[16] | - |
| S. pneumoniae (Penicillin-Resistant) | 0.03[9][14] | - | - | - |
| S. aureus (MSSA) | 0.12[9][14] | - | - | ≥16[14] |
| S. aureus (CA-MRSA) | 0.5[9][14] | - | - | - |
| S. aureus (HA-MRSA) | 4[14] | ≥32[9][14] | 8[9][14] | ≥16[9][14] |
| E. faecalis | 1[14] | - | - | - |
| C. trachomatis | 0.06[17] | 0.25[17] | - | - |
| C. pneumoniae | 0.06[17] | 0.5[17] | - | - |
| E. coli | 32[9] | - | - | - |
| K. pneumoniae | 2[9] | - | - | - |
| P. aeruginosa | 32[9] | - | - | - |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. CA-MRSA: Community-Associated Methicillin-Resistant S. aureus; HA-MRSA: Hospital-Associated Methicillin-Resistant S. aureus.
Pharmacokinetics
Pharmacokinetic studies show that nemonoxacin is rapidly absorbed after oral administration, has a long elimination half-life supporting once-daily dosing, and is primarily excreted unchanged in the urine.[4][6]
Table 2: Pharmacokinetic Parameters of Nemonoxacin in Healthy Volunteers
| Parameter | Oral Administration (500 mg) | Intravenous Administration (500 mg) |
| Tmax (Peak Time) | 1-2 hours[1][4][7] | Not Applicable |
| Cmax (Peak Concentration) | ~2.9 μg/mL | 7.152 μg/mL[18] |
| t₁/₂ (Elimination Half-Life) | >10 hours[4] | ~11 hours[18] |
| AUC₀₋₇₂ (Area Under Curve) | ~34.8 μg·h/mL | 39.30 μg·h/mL[18] |
| Absolute Bioavailability | Nearly 100%[4] | Not Applicable |
| Urinary Excretion (Unchanged) | 60-75% over 24-72h[6] | 64.93-77.17% within 72h[18][19] |
| Plasma Protein Binding | ~16%[7] | - |
*Values are estimated from multiple studies and may vary.
Clinical Efficacy
Clinical trials have demonstrated that nemonoxacin is non-inferior to levofloxacin for the treatment of community-acquired pneumonia.[6][13][20]
Table 3: Clinical Efficacy of Nemonoxacin vs. Levofloxacin in Treating Community-Acquired Pneumonia (CAP)
| Study Type / Population | Nemonoxacin Dose | Nemonoxacin Clinical Cure Rate | Levofloxacin Dose | Levofloxacin Clinical Cure Rate | Reference |
| Phase III (IV) / mITT | 500 mg | 91.8% (279/304) | 500 mg | 85.7% (138/161) | [13] |
| Phase II (Oral) / Evaluable | 500 mg | 87.0% | 500 mg | 91.1% | [6] |
| Phase II (Oral) / Evaluable | 750 mg | 89.9% | 500 mg | 91.1% | [6] |
mITT: modified Intent-to-Treat population.
Safety and Tolerability
Nemonoxacin is generally well-tolerated in both oral and intravenous formulations.[6][21] Most adverse events are mild and transient.
Table 4: Common Adverse Events Reported in Nemonoxacin Clinical Trials
| Adverse Event | Oral Formulation | Intravenous Formulation |
| Most Frequent | Contact dermatitis, pruritus, erythema, decreased WBC, rash, nausea[6][7] | Local irritation/reactions at the injection site[18][19] |
| Gastrointestinal | Nausea, abdominal pain[6][7] | Nausea[13] |
| Dermatologic | Rash, pruritus, erythema[6][7] | Erythematous rash (face, neck, trunk)[19] |
| Nervous System | Headache[7][21] | - |
| Laboratory Abnormalities | Increased alanine aminotransferase (ALT), increased aspartate aminotransferase (AST)[6] | Elevated ALT/AST[13] |
| Cardiovascular | No significant QT interval prolongation noted[6] | QT interval prolongation[13] |
Conclusion
This compound is a potent, broad-spectrum, non-fluorinated quinolone with a favorable pharmacokinetic and safety profile. Its dual-target mechanism of action and efficacy against resistant pathogens, particularly in community-acquired pneumonia, make it a valuable addition to the antibacterial armamentarium. The detailed protocols and comprehensive data presented in this guide underscore its well-characterized development process and provide a solid foundation for further research and clinical application.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 5. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Zhejiang Medicine Co Ltd Patents this compound Preparation Method [pharmaceutical-technology.com]
- 12. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaterapeutica.it [clinicaterapeutica.it]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Safety, tolerability, and pharmacokinetics of intravenous nemonoxacin in healthy chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and Efficacy of Nemonoxacin vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
chemical structure and properties of Nemonoxacin malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It is particularly potent against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][4] Developed to overcome some of the limitations of earlier fluoroquinolones, its unique chemical structure contributes to a favorable efficacy and safety profile.[1][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to Nemonoxacin malate.
Chemical Structure and Physicochemical Properties
Nemonoxacin is distinguished from traditional fluoroquinolones by the absence of a fluorine atom at the C-6 position of the quinolone nucleus, a modification that may reduce certain side effects.[1][5] Key structural features include a C-8 methoxy group, which enhances its activity against Gram-positive bacteria by targeting both DNA gyrase and topoisomerase IV, and a substituted (3S,5S)-3-amino-5-methylpiperidin-1-yl group at the C-7 position.[6][7] The drug is formulated as a malate salt to improve its pharmaceutical properties.[5]
Chemical Structure
-
Nemonoxacin (Free Base)
-
This compound
Physicochemical Properties
The following table summarizes the key physicochemical properties of Nemonoxacin and its malate salt.
| Property | Value | Reference(s) |
| Nemonoxacin (Free Base) | ||
| Molecular Weight | 371.43 g/mol | [8][10] |
| Appearance | White Solid | [10][11] |
| This compound | ||
| Molecular Weight | 505.52 g/mol | [12][13] |
| CAS Number | 951163-60-3 | [3][12] |
| Appearance | Solid | [12] |
Mechanism of Action
Nemonoxacin exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Nemonoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[14]
-
Inhibition of Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Nemonoxacin prevents proper segregation of replicated DNA, thus halting bacterial cell division.[14]
This dual inhibition is particularly effective against Gram-positive bacteria and is thought to contribute to a lower propensity for resistance development compared to other quinolones.[1][15]
Pharmacokinetics
Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports a once-daily dosing regimen.[6][16]
Human Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from studies in healthy volunteers.
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Dose | 500 mg | 750 mg | 500 mg |
| Cmax (mg/L) | 4.47 ± 0.94 | 6.07 ± 1.25 | 7.97 ± 1.34 |
| Tmax (h) | 1-2 | 1-2 | - |
| AUC₀₋₂₄ (mg·h/L) | 40.46 ± 9.52 | 54.17 ± 12.10 | 46.92 ± 7.64 |
| t½ (h) | >10 | >10 | >10 |
| Oral Bioavailability | ~100% | ~100% | - |
| Plasma Protein Binding | ~16% | ~16% | ~16% |
| Renal Excretion (% of dose) | 60-75% (unchanged) | 60-75% (unchanged) | 60-75% (unchanged) |
Animal Pharmacokinetic Parameters (Murine Model)
Pharmacokinetic data from a neutropenic murine lung infection model following subcutaneous administration.
| Parameter | 2.5 mg/kg | 10 mg/kg | 40 mg/kg | 80 mg/kg | Reference(s) |
| Cmax (mg/L) | 0.56 | - | - | 7.32 | [17][18] |
| AUC₀₋₂₄ (mg·h/L) | 0.67 | - | - | 26.10 | [17][18] |
| t½ (h) | 0.8-1.4 | 0.8-1.4 | 0.8-1.4 | 0.8-1.4 | [17][18] |
| ELF Penetration Ratio | 1.40 | 1.40 | 1.40 | 1.40 | [19] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; t½: Elimination half-life; ELF: Epithelial lining fluid.
Pharmacodynamics and In Vitro Activity
Nemonoxacin demonstrates potent in vitro activity against a wide range of clinically relevant pathogens.[15] Its efficacy is best predicted by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC₀₋₂₄/MIC).[17][19] In a murine lung infection model, fAUC₀₋₂₄/MIC values of 8.6, 23.2, and 44.4 were associated with bacteriostatic, 1-log₁₀, and 2-log₁₀ CFU reduction of S. pneumoniae, respectively.[17][19]
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nemonoxacin against various bacterial isolates.
| Organism | Subgroup | Nemonoxacin MIC₉₀ (μg/mL) | Reference(s) |
| Staphylococcus aureus | MSSA | ≤0.03 - 0.12 | [4][20] |
| MRSA (Community-Acquired) | 0.06 - 0.5 | [2][4][20] | |
| MRSA (Hospital-Acquired) | 4 | [4] | |
| Ciprofloxacin-resistant MRSA | 1 | [20] | |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 - 0.06 | [4][20] |
| Penicillin-Resistant | 0.03 | [4] | |
| All Invasive Isolates | 0.06 | [20] | |
| Enterococcus faecalis | All Isolates | 1 | [4] |
| Chlamydia trachomatis | All Isolates | 0.06 | |
| Chlamydia pneumoniae | All Isolates | 0.06 | [2] |
| Helicobacter pylori | All Isolates | 0.25 | [15] |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
This section provides an overview of key methodologies used in the evaluation of Nemonoxacin.
In Vitro Susceptibility Testing: Broth Microdilution
The Minimum Inhibitory Concentration (MIC) of Nemonoxacin is determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][15]
-
Preparation of Nemonoxacin Stock: this compound powder is solubilized according to the manufacturer's instructions to create a high-concentration stock solution.
-
Serial Dilution: A two-fold serial dilution of the Nemonoxacin stock is performed in cation-adjusted Mueller-Hinton broth within 96-well microdilution plates to achieve a range of final concentrations. For fastidious organisms like S. pneumoniae, the broth is supplemented with 5% lysed horse blood.[1]
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: The microdilution plates are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Nemonoxacin that completely inhibits visible bacterial growth.
Pharmacokinetic Analysis: HPLC-Fluorescence Assay
A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantification of Nemonoxacin in biological matrices like plasma and bile.[9][14]
-
Sample Preparation (Plasma): Nemonoxacin and an internal standard (e.g., gatifloxacin) are extracted from 50 μL of plasma using a liquid-liquid extraction with an ethyl acetate-isopropanol (70/30, v/v) mixture.[9][14]
-
Sample Preparation (Bile): Bile samples (10 μL) are prepared by direct dilution with the mobile phase buffer.[9][14]
-
Chromatographic Separation:
-
Detection: Fluorescence is measured at an emission wavelength of 465 nm with an excitation wavelength of 285 nm.[9][14]
-
Quantification: A calibration curve is generated using spiked matrix standards. The lower limit of quantification is 5 ng/mL in plasma and 100 ng/mL in bile.[9][14]
In Vivo Efficacy: Neutropenic Murine Lung Infection Model
This model is used to evaluate the in vivo efficacy of Nemonoxacin and determine key pharmacodynamic parameters.[15]
Conclusion
This compound is a promising non-fluorinated quinolone with a potent dual-targeting mechanism of action and a broad spectrum of antibacterial activity, particularly against resistant Gram-positive pathogens. Its favorable pharmacokinetic profile supports convenient dosing regimens. The data and protocols summarized in this guide provide a valuable technical resource for researchers and professionals involved in the ongoing study and development of novel antimicrobial agents.
References
- 1. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 4. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 6. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pa.gov [pa.gov]
- 13. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nih.org.pk [nih.org.pk]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Nemonoxacin Malate: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone (NFQ), represents a significant advancement in the fight against bacterial infections.[1][2] Administered as nemonoxacin malate, this C-8-methoxy quinolone exhibits a broad spectrum of antibacterial activity against a wide array of Gram-positive, Gram-negative, and atypical pathogens.[3][4] Notably, it has demonstrated potent efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[3][5][6] This technical guide provides an in-depth overview of the antibacterial activity of this compound, presenting key quantitative data, experimental methodologies, and its mechanism of action.
Mechanism of Action
Nemonoxacin exerts its bactericidal effects by inhibiting bacterial DNA synthesis.[2] This is achieved through a dual-targeting mechanism involving the inhibition of two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][5][7] By binding to these enzymes, nemonoxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[1][7] A key advantage of nemonoxacin is its low propensity for resistance development. Bacteria require multiple mutations in the quinolone resistance-determining regions (QRDRs) of the target genes to develop resistance to nemonoxacin, in contrast to the fewer mutations needed for resistance to some fluoroquinolones.[3][8][9]
Antibacterial Spectrum: Quantitative Data
The in vitro activity of nemonoxacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Activity against Gram-Positive Bacteria
| Bacterial Species | Resistance Phenotype | Nemonoxacin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | MIC₉₀: 0.12 - 0.5[10][11] |
| Methicillin-resistant (MRSA) | MIC₉₀: 1 - 4[2][10] | |
| Community-associated MRSA (CA-MRSA) | MIC₉₀: 0.06 - 0.5[4][10][12] | |
| Ciprofloxacin-susceptible MRSA | MIC₉₀: ≤0.03 - 0.25[11][12] | |
| Staphylococcus epidermidis | Methicillin-susceptible (MSSE) | MIC₉₀: 0.5[10] |
| Methicillin-resistant (MRSE) | MIC₉₀: 2[10] | |
| Streptococcus pneumoniae | Penicillin-susceptible | MIC₉₀: 0.015 - 0.25[10][11] |
| Penicillin-intermediate (PISP) | ED₅₀ (in vivo): 5.47 mg/kg[13] | |
| Penicillin-resistant (PRSP) | MIC₉₀: 0.03 - 1[10][14] | |
| Levofloxacin-resistant | MIC comparable to or better than moxifloxacin[15] | |
| Enterococcus faecalis | Vancomycin-susceptible | MIC₉₀: 1[10] |
| Vancomycin-resistant (VRE) | ED₅₀ (in vivo): 8.48-15.16 mg/kg[3][13] | |
| Enterococcus faecium | General | MIC₉₀: 128[10] |
Table 2: Activity against Gram-Negative Bacteria
| Bacterial Species | Nemonoxacin MIC (µg/mL) |
| Escherichia coli | MIC₉₀: 32[2][10] |
| Klebsiella pneumoniae | MIC₉₀: 2[10] |
| Klebsiella oxytoca | MIC₉₀: 0.5[10] |
| Proteus mirabilis | MIC₉₀: 16[2][10] |
| Pseudomonas aeruginosa | MIC₉₀: 32[2][10] |
| Acinetobacter baumannii | MIC₉₀: 1[10] |
| Haemophilus influenzae | Better activity than ciprofloxacin and levofloxacin[15] |
| Neisseria gonorrhoeae | MIC (fluoroquinolone-resistant): 0.25 - 1[8] |
| Helicobacter pylori | MIC₉₀: 0.25[3] |
Table 3: Activity against Atypical and Other Bacteria
| Bacterial Species | Nemonoxacin MIC (µg/mL) |
| Chlamydia trachomatis | MIC₉₀: 0.06[8] |
| Chlamydia pneumoniae | MIC₉₀: 0.06[4][8] |
| Clostridium difficile | Better activity than moxifloxacin, gemifloxacin, levofloxacin, and ciprofloxacin[3] |
| Nocardia spp. | MIC₉₀: 0.5 - 8[3] |
| Mycobacterium tuberculosis | Less active than other quinolones[3] |
Experimental Protocols
The determination of nemonoxacin's antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is predominantly conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07-A7)
This is a widely used method for quantitative susceptibility testing.
-
Preparation of Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.
-
Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[16]
-
-
Preparation of Nemonoxacin Dilutions:
-
A stock solution of this compound is prepared.
-
Serial twofold dilutions of nemonoxacin are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well containing the different concentrations of nemonoxacin.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of nemonoxacin that completely inhibits the visible growth of the bacteria.
-
Summary and Conclusion
This compound demonstrates a potent and broad-spectrum antibacterial activity against a wide range of clinically significant pathogens. Its enhanced activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and PRSP, positions it as a valuable therapeutic option.[3][9] While its activity against some Gram-negative organisms is comparable to or slightly less than some fluoroquinolones, it remains effective against several important species.[3][9] The dual-targeting mechanism of action and the higher genetic barrier to resistance development are key advantages of nemonoxacin.[3][5][9] The standardized methodologies for susceptibility testing provide a reliable framework for its continued evaluation and clinical application. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the promising antibacterial profile of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 6. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaterapeutica.it [clinicaterapeutica.it]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Nemonoxacin Malate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated broad-spectrum antibacterial activity against a variety of pathogens, including resistant strains.[1] Its unique C-8-methoxy non-fluorinated structure contributes to its potent efficacy and favorable safety profile.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of nemonoxacin malate, summarizing key data from various in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of antimicrobial agents.
Mechanism of Action
Nemonoxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, nemonoxacin effectively disrupts essential cellular processes, leading to bacterial cell death. This dual-targeting mechanism is thought to contribute to its potent activity and a lower propensity for the development of resistance.
Figure 1: Mechanism of action of nemonoxacin.
Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of nemonoxacin has been characterized by rapid absorption, extensive tissue distribution, minimal metabolism, and primarily renal excretion.
Absorption
Following oral administration, nemonoxacin is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours in preclinical models and healthy volunteers.[1]
Distribution
Nemonoxacin exhibits extensive tissue distribution, a characteristic suggested by its large apparent volume of distribution (Vz/F) of 3.81–4.25 L/kg.[1] It has a low plasma protein binding of approximately 16%, which contributes to its wide tissue penetration.[1] Studies have shown that nemonoxacin effectively penetrates various tissues, including:
-
Lungs: Concentrations in the alveolar epithelial lining fluid can be over four times higher than in plasma.[3]
-
Skin and Soft Tissue: Local drug concentrations at the site of infection have been observed to be more than 2.5 times the plasma concentration.[4]
-
Other Tissues: Nemonoxacin is also widely distributed in bronchial mucosa, bone, and the urinary system.[3][4]
Metabolism
Preclinical studies have consistently indicated that nemonoxacin undergoes minimal metabolism, with less than 5% of the parent compound being metabolized. In vitro studies have shown that it neither significantly induces nor inhibits the human hepatic cytochrome P450 3A4 (CYP3A4) enzyme, suggesting a low potential for drug-drug interactions mediated by this pathway.
Excretion
The primary route of elimination for nemonoxacin is renal excretion, with approximately 60% to 75% of the administered dose being excreted unchanged in the urine.[1] Additionally, studies in rats have demonstrated active biliary secretion of nemonoxacin.[5]
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize key pharmacokinetic parameters of nemonoxacin observed in preclinical studies.
Table 1: Single-Dose Pharmacokinetics of Nemonoxacin in Neutropenic Lung-Infected Mice (Subcutaneous Administration) [6]
| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |
| 2.5 | 0.56 | 0.67 | 0.8-1.4 |
| 10 | - | - | 0.8-1.4 |
| 40 | - | - | 0.8-1.4 |
| 80 | 7.32 | 26.10 | 0.8-1.4 |
Preclinical Pharmacodynamics
Nemonoxacin has demonstrated potent in vitro and in vivo activity against a broad range of clinically relevant pathogens, including drug-resistant strains.
In Vitro Activity
Nemonoxacin exhibits potent in vitro activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP), as well as atypical pathogens.[1]
Table 2: In Vitro Activity of Nemonoxacin Against Selected Pathogens [3][4]
| Organism | Nemonoxacin MIC Range (μg/mL) | Levofloxacin MIC Range (μg/mL) | Moxifloxacin MIC Range (μg/mL) |
| S. pneumoniae | 0.06–0.25 | 0.5–1 | 0.125–0.5 |
| Moxifloxacin-resistant MRSA | Active | - | - |
In Vivo Efficacy
The in vivo efficacy of nemonoxacin has been evaluated in various animal models of infection, most notably the neutropenic murine lung infection model. In this model, nemonoxacin demonstrated significant, dose-dependent bactericidal activity against S. pneumoniae.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The PK/PD parameter that best correlates with the efficacy of nemonoxacin against S. pneumoniae in the neutropenic murine lung infection model is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC).
Table 3: fAUC0-24/MIC Targets for Nemonoxacin Against S. pneumoniae in a Neutropenic Murine Lung Infection Model [6]
| Efficacy Endpoint | fAUC0-24/MIC Target |
| 2-log10 kill effect | 44.4 |
Experimental Protocols
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Neutropenic Murine Lung Infection Model
A common preclinical model to assess the PK and PD of antibiotics against respiratory pathogens is the neutropenic murine lung infection model.
Figure 2: Workflow for in vivo PK/PD studies.
-
Animal Model: Female ICR mice are typically used.
-
Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are infected via intranasal inoculation with a suspension of S. pneumoniae.
-
Pharmacokinetic Study:
-
Dosing: Single subcutaneous doses of nemonoxacin are administered.
-
Sample Collection: Blood and bronchoalveolar lavage (BAL) fluid samples are collected at various time points post-dosing.
-
Bioanalysis: Nemonoxacin concentrations in plasma and BAL fluid are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
-
Pharmacodynamic Study:
-
Dose-Fractionation Study: To determine the predictive PK/PD index, total daily doses are administered in different dosing intervals (e.g., every 6, 8, 12, or 24 hours).
-
Dose-Ranging Study: To determine the magnitude of the PK/PD index required for different levels of efficacy, single daily doses of varying concentrations are administered.
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and lungs are harvested to determine the bacterial load (colony-forming units per gram of lung tissue).
-
In Vitro Susceptibility Testing
-
Method: The minimum inhibitory concentrations (MICs) of nemonoxacin are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Infection Model
-
Purpose: To simulate human pharmacokinetic profiles and evaluate the time-course of bacterial killing.
-
Methodology: A one-compartment in vitro infection model is often used. The model consists of a central compartment containing bacterial culture in a suitable broth. Nemonoxacin is introduced into the model to simulate the concentration-time profiles observed in humans after oral administration. Samples are periodically withdrawn to determine both the nemonoxacin concentration and the viable bacterial count.
In Vitro Metabolism Studies
While specific, detailed public data on the in vitro metabolism of nemonoxacin is limited, a general approach to assess this involves the use of liver microsomes.
-
Enzyme Source: Liver microsomes from different species (e.g., human, rat, mouse) are used to assess inter-species differences in metabolism.
-
Incubation: Nemonoxacin is incubated with liver microsomes in the presence of cofactors such as NADPH.
-
Analysis: The disappearance of the parent drug over time is monitored by LC-MS/MS to determine metabolic stability. The formation of potential metabolites is also investigated.
Conclusion
The preclinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile. Its rapid absorption, extensive tissue penetration, minimal metabolism, and potent in vivo efficacy, particularly against key respiratory pathogens, underscore its potential as a valuable therapeutic agent for the treatment of bacterial infections. The identification of fAUC0-24/MIC as the predictive PK/PD index provides a strong basis for optimizing dosing regimens in clinical settings. Further research into its tissue distribution in a wider range of organs and more detailed in vitro metabolism studies would provide an even more complete preclinical profile.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 5. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Nemonoxacin Malate Resistance Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, exhibits potent broad-spectrum activity against a variety of clinically significant pathogens, particularly Gram-positive bacteria such as multi-drug resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique C-8-methoxy structure contributes to a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which is thought to lower its propensity for selecting resistant mutants compared to other fluoroquinolones.[2][3] Understanding the molecular mechanisms by which bacteria develop resistance to nemonoxacin is crucial for its effective clinical use and for the development of future antimicrobial agents. This guide provides a detailed overview of the core resistance mechanisms, experimental protocols to study them, and quantitative data on the impact of these mechanisms on nemonoxacin susceptibility.
Core Resistance Mechanisms
Bacterial resistance to nemonoxacin, like other quinolones, primarily arises from three main mechanisms:
-
Target Gene Mutations: Alterations in the genes encoding the primary targets of nemonoxacin, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can reduce the binding affinity of the drug, leading to decreased susceptibility.
-
Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) efflux pumps can actively transport nemonoxacin out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements, such as plasmids, can confer low-level resistance to nemonoxacin and facilitate the selection of higher-level resistance mechanisms.
Quantitative Data on Nemonoxacin Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for nemonoxacin and comparator fluoroquinolones against various bacterial strains with and without defined resistance mechanisms.
Table 1: Nemonoxacin MICs against Staphylococcus aureus with Target Site Mutations
| Strain Type | Resistance Mechanism | Nemonoxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Wild-Type MSSA | None | 0.03 - 0.12 | 0.25 - 0.5 | 0.12 - 0.5 | 0.06 - 0.12 |
| Wild-Type MRSA | None | 0.06 - 0.25 | 0.5 - 1 | 0.25 - 1 | 0.06 - 0.25 |
| MRSA | gyrA (S84L) | 1 - 4 | >32 | >32 | 4 - 8 |
| MRSA | gyrA (S84L) + parC (S80F/Y) | 4 - 16 | >64 | >64 | 8 - 32 |
| MRSA | gyrA (S84L) + parC (E84K) | ≥2 | - | - | - |
Data compiled from multiple sources, including Huang et al., 2022.[4][5]
Table 2: Nemonoxacin MICs against Streptococcus pneumoniae with Target Site Mutations
| Strain Type | Resistance Mechanism | Nemonoxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | | --- | --- | --- | --- | | Penicillin-Susceptible | None | ≤0.008 - 0.06 | 0.5 - 1 | 0.06 - 0.125 | | Penicillin-Resistant | None | 0.015 - 0.125 | 0.5 - 2 | 0.06 - 0.25 | | Levofloxacin-Resistant | parC mutation | 0.25 - 1 | ≥4 | 0.25 - 1 | | Levofloxacin-Resistant | parC + gyrA mutations | 1 - 4 | ≥16 | 1 - 4 |
Data compiled from multiple sources, including Li et al., 2015 and Chen et al., 2025.[1][2]
Table 3: Effect of Efflux Pump Inhibitor (Reserpine) on Fluoroquinolone MICs against S. aureus
| Fluoroquinolone | MIC without Reserpine (µg/mL) | MIC with Reserpine (20 mg/L) (µg/mL) | Fold Decrease in MIC |
| Ciprofloxacin | 1 - >64 | 0.25 - 16 | 4-fold in 47% of isolates |
| Moxifloxacin | 0.125 - 8 | 0.06 - 4 | up to 4-fold in 21% of isolates |
| Nemonoxacin | Data not directly available, but a similar or lesser effect than on ciprofloxacin is expected. | - | - |
Data for ciprofloxacin and moxifloxacin from Schmitz et al., 1998.[6][7] While direct data for nemonoxacin is not available, the effect of reserpine on other fluoroquinolones suggests a potential role for NorA-like efflux pumps in nemonoxacin resistance.
Table 4: Impact of Plasmid-Mediated Quinolone Resistance (PMQR) Genes on Ciprofloxacin MICs
| PMQR Gene | Host Strain | Fold Increase in Ciprofloxacin MIC |
| qnrA | E. coli | 8 to 32-fold |
| qnrB | E. coli | 8 to 32-fold |
| qnrS | E. coli | 8 to 83-fold |
| aac(6')-Ib-cr | E. coli | 2 to 4-fold |
Data from various sources.[8] The presence of these genes is expected to have a similar, though potentially less pronounced, effect on nemonoxacin MICs.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of nemonoxacin resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
Nemonoxacin malate analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Preparation of Nemonoxacin Stock Solution: Prepare a stock solution of nemonoxacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) and then dilute in CAMHB.
-
Serial Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. Add 50 µL of the nemonoxacin working solution (e.g., 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of nemonoxacin that completely inhibits visible bacterial growth (i.e., the first clear well).
Sequencing of Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC
This protocol is for the identification of mutations in the primary target genes of nemonoxacin.
Materials:
-
Bacterial genomic DNA extraction kit
-
PCR primers for gyrA and parC QRDRs (see Table 5)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service or equipment
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate according to the manufacturer's protocol.
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, forward and reverse primers for either gyrA or parC, Taq polymerase, dNTPs, and PCR buffer.
-
Use the thermocycler conditions outlined in Table 5.
-
-
Verification of PCR Product: Run a small volume of the PCR product on an agarose gel to confirm amplification of a fragment of the expected size.
-
DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with the wild-type reference sequence for the respective gene to identify any nucleotide changes and corresponding amino acid substitutions.
Table 5: Example PCR Primers and Conditions for gyrA and parC Sequencing
| Target Gene | Organism | Primer Sequence (5' to 3') | Annealing Temp. (°C) | Product Size (bp) |
| gyrA | S. aureus | F: GGTGAACGTATGCGTGATATTGR: TTAATGCGCTCGTCGTTATT | 55 | ~220 |
| parC | S. aureus | F: GAGGATATTGGTAAAGCACGTAR: GCTCCATACCAATATTGACATCC | 55 | ~200 |
| gyrA | S. pneumoniae | F: TCGTACTTCAATGCCGTCAAR: GCGATACCATAGCACTGTCC | 60 | ~219 |
| parC | S. pneumoniae | F: GATAAGGGAGATTTGGCAGATTR: TCTACGCGCTTTCTACCAAC | 60 | ~209 |
Note: Primer sequences and thermocycler conditions may need to be optimized for specific strains and equipment.[9][10]
Efflux Pump Activity Assessment using the Ethidium Bromide-Agar Cartwheel Method
This method provides a qualitative assessment of efflux pump activity.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Ethidium bromide (EtBr)
-
Bacterial cultures grown to mid-log phase
-
UV transilluminator
Protocol:
-
Preparation of EtBr-Agar Plates: Prepare MHA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.
-
Inoculation: Adjust bacterial cultures to a 0.5 McFarland standard. Using a sterile swab, streak the bacterial isolates from the center of the plate to the edge in a radial pattern, resembling the spokes of a cartwheel. Up to 12 isolates can be tested on a single plate.
-
Incubation: Incubate the plates at 37°C for 16-18 hours in the dark.
-
Visualization: Examine the plates under UV illumination. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will show less fluorescence at higher EtBr concentrations compared to strains with low or no efflux activity.
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways and Logical Relationships
Caption: Core mechanisms of Nemonoxacin resistance and their consequences.
Experimental Workflow for Characterizing Resistance
Caption: Workflow for investigating Nemonoxacin resistance mechanisms.
Conclusion
Resistance to nemonoxacin is a multifactorial process involving target site mutations, efflux pump overexpression, and plasmid-mediated mechanisms. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided in this guide, is essential for monitoring the emergence of resistance, guiding clinical therapy, and informing the development of next-generation antimicrobial agents. The dual-targeting nature of nemonoxacin appears to necessitate the accumulation of multiple resistance mechanisms for high-level resistance, a characteristic that may prolong its clinical utility. Continued surveillance and research into these resistance pathways are critical to preserving the efficacy of this important therapeutic agent.
References
- 1. clinicaterapeutica.it [clinicaterapeutica.it]
- 2. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 3. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration in the GyrA Subunit of DNA Gyrase and the ParC Subunit of DNA Topoisomerase IV in Quinolone-Resistant Clinical Isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Nemonoxacin Malate: An In-depth Technical Guide on Early-Stage Therapeutic Potential
Introduction
Nemonoxacin is a novel, C-8-methoxy non-fluorinated quinolone antibiotic that has demonstrated potent broad-spectrum activity against a wide variety of clinically significant pathogens.[1] Developed in response to the growing threat of antibiotic resistance, nemonoxacin has shown particular efficacy against Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique chemical structure, lacking a fluorine atom at the C-6 position, is suggested to contribute to a lower potential for certain side effects and the development of resistance compared to traditional fluoroquinolones.[3][4] This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of nemonoxacin malate, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and early clinical findings.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] By forming a stable complex with the enzyme-DNA intermediate, nemonoxacin prevents the re-ligation of cleaved DNA strands, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.[5] This dual-targeting mechanism is particularly effective against Gram-positive bacteria and is thought to contribute to its high barrier against the development of resistance.[3][6] Bacteria would need to acquire multiple mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding both enzymes to develop resistance to nemonoxacin.[1][7]
Quantitative Data Summary
In Vitro Activity
Nemonoxacin has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][8] Its activity is particularly noteworthy against resistant strains.
Table 1: In Vitro Activity of Nemonoxacin and Comparators (MIC in µg/mL)
| Organism | Nemonoxacin MIC90 | Levofloxacin MIC90 | Moxifloxacin MIC90 | Ciprofloxacin MIC90 | Other Comparators (MIC90) |
| Gram-Positive | |||||
| Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.5[8][9] | 16[9] | 4[9] | 32[9] | Vancomycin: 4, Teicoplanin: 4[9] |
| Methicillin-Resistant S. aureus (MRSA) | 1 - 4[8][10] | ≥32[8] | 8[8] | ≥16[8] | Vancomycin: 2, Teicoplanin: 4[9] |
| Community-Acquired MRSA (CA-MRSA) | 0.06 - 0.5[8][10] | - | - | - | Daptomycin: 0.25, Tigecycline: 0.5[1] |
| S. epidermidis (MSSE & MRSE) | 0.5 - 2[8] | - | - | - | - |
| S. pneumoniae (Penicillin-Susceptible) | 0.015[8] | 2[10] | 0.25[10] | - | Gemifloxacin: similar to Nemonoxacin[10] |
| S. pneumoniae (Penicillin-Resistant) | 0.03[8] | - | - | - | - |
| Enterococcus faecalis | 1 - 2[8][10] | - | - | - | Vancomycin: >2[1] |
| Enterococcus faecium (VRE) | 16[10] | - | - | - | - |
| Gram-Negative | |||||
| Escherichia coli | 32[11] | - | - | - | - |
| Proteus mirabilis | 16[11] | - | - | - | - |
| Pseudomonas aeruginosa | 32[11] | - | - | - | - |
| Atypical Pathogens | |||||
| Chlamydia trachomatis | 0.06[12] | 0.25[1] | - | - | Azithromycin: 0.015, Doxycycline: 0.125[1][12] |
| Chlamydia pneumoniae | 0.06[12] | 0.5[1] | - | - | Azithromycin: 0.06, Doxycycline: 0.125[1][12] |
| Mycoplasma pneumoniae | - | - | - | - | More active than levofloxacin and moxifloxacin[6] |
| Helicobacter pylori | 0.25[1] | - | - | - | 1- to 2-fold lower MIC than ciprofloxacin, levofloxacin, and moxifloxacin[1] |
In Vivo Efficacy
The in vivo efficacy of nemonoxacin has been evaluated in various murine infection models, demonstrating significant therapeutic effects, particularly against Gram-positive pathogens.[4][13]
Table 2: In Vivo Efficacy of Nemonoxacin and Levofloxacin in Murine Systemic Infection Models (ED50 in mg/kg)
| Pathogen Strain | Nemonoxacin ED50 | Levofloxacin ED50 |
| MSSA | 2.08[4][13] | - |
| MRSA | 2.59[4][13] | - |
| Levofloxacin-resistant MRSC | 2.52[4][13] | - |
| Penicillin-Intermediate S. pneumoniae (PISP) | 5.47[4][13] | - |
| Penicillin-Resistant S. pneumoniae (PRSP) | 3.68 - 5.28[4][13] | - |
| E. coli | 3.13 - 5.28[4][13] | Lower efficacy than levofloxacin (P<0.01)[1][13] |
| E. faecalis (VRE) | 8.48 - 15.16[4][13] | - |
Note: Nemonoxacin showed significantly higher therapeutic efficacy (P<0.01) than levofloxacin against infections caused by Gram-positive isolates.[4][13]
Pharmacokinetics
Pharmacokinetic studies in both animals and healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion of nemonoxacin.
Table 3: Pharmacokinetic Parameters of Nemonoxacin
| Subject | Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC (mg·h/L) | Notes |
| Neutropenic Murine Lung Infection Model [14][15] | 2.5 - 80 mg/kg (subcutaneous) | 0.56 - 7.32 | - | 0.8 - 1.4 | 0.67 - 26.10 (AUC0-24) | Epithelial lining fluid penetration ratio of total drug was 1.40.[15] |
| Healthy Human Volunteers (Single Oral Dose) [16] | 25 - 1500 mg | Dose-dependent | 1 - 2 | ~9 - 16 | Dose-dependent (AUC0-∞) | Rapidly absorbed. |
| Healthy Human Volunteers (Multiple Oral Doses) [17] | 75 - 1000 mg/day for 10 days | Dose-proportional | 1 - 2 | ~19.7 (on day 10) | Dose-proportional (AUC0-24) | Little accumulation. |
| Diabetic Foot Infection Patients [18][19] | 750 mg once daily | - | ~2 | - | 3.08 (AUC0-24 tissue/plasma ratio) | Drug concentrations in soft tissue were >2.5 times that in plasma.[18][19] |
Early-Stage Clinical Trial Outcomes
Phase II and III clinical trials have primarily focused on the treatment of community-acquired pneumonia (CAP) and diabetic foot infections (DFIs).
Table 4: Summary of Clinical Trial Results
| Indication | Study Phase | Nemonoxacin Dose | Comparator | Clinical Success/Cure Rate (Nemonoxacin) | Clinical Success/Cure Rate (Comparator) | Key Findings |
| Community-Acquired Pneumonia (CAP) [1][7][20] | Phase II/III | 500 mg or 750 mg oral, once daily for 7 days | Levofloxacin 500 mg oral, once daily for 7 days | 87.0% - 89.9% (evaluable ITT)[1][7] | 91.1% (evaluable ITT)[1][7] | Nemonoxacin was non-inferior to levofloxacin and well-tolerated.[1][7] |
| Community-Acquired Pneumonia (CAP) [20] | Phase III | 500 mg IV, once daily for 7-14 days | Levofloxacin 500 mg IV, once daily for 7-14 days | 91.8% (mITT) | 85.7% (mITT) | Nemonoxacin was effective, safe, and non-inferior to levofloxacin.[20] |
| Diabetic Foot Infections (DFI) [1][18][19] | Phase II | 750 mg oral, once daily for 7-14 days | N/A (open-label, single-arm) | 95.7% (ITT, at test-of-cure)[18][19] | N/A | Good clinical and microbiological success rates; well-tolerated.[18][19] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: The minimum inhibitory concentrations (MICs) of nemonoxacin and comparator agents were determined by the agar dilution method.[10]
-
Procedure:
-
Bacterial isolates were cultured to a standardized inoculum density.
-
Serial twofold dilutions of the antimicrobial agents were incorporated into Mueller-Hinton agar plates.
-
A standardized suspension of each bacterial isolate was inoculated onto the agar plates.
-
Plates were incubated under appropriate atmospheric and temperature conditions.
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
-
Murine Systemic and Local Infection Models
-
Objective: To evaluate the in vivo antibacterial efficacy of nemonoxacin compared to other agents.[4][13]
-
Systemic Infection (Peritonitis) Model:
-
Mice were challenged intraperitoneally with a lethal dose of a single bacterial pathogen.[21]
-
Nemonoxacin or a comparator drug was administered subcutaneously or orally at various doses at specified time points post-infection.
-
The survival of the mice was monitored for a defined period (e.g., 7 days).
-
The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, was calculated.[13]
-
-
Pulmonary Infection Model:
-
Mice were rendered neutropenic by cyclophosphamide administration.[14]
-
A defined inoculum of bacteria (e.g., S. pneumoniae) was instilled intranasally to establish a lung infection.[14]
-
Treatment with nemonoxacin or comparator was initiated at a set time post-infection.
-
At 24 hours post-treatment, mice were euthanized, and lungs were aseptically removed and homogenized.
-
Bacterial burden (colony-forming units per gram of lung tissue) was determined by quantitative culture.[14]
-
Pharmacokinetic Analysis
-
Human Studies:
-
Healthy volunteers were administered single or multiple ascending oral doses of nemonoxacin.[16][17]
-
Blood samples were collected at predetermined time points before and after drug administration.
-
Plasma was separated by centrifugation and stored frozen until analysis.
-
Nemonoxacin concentrations in plasma were determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) were calculated using noncompartmental analysis.[16]
-
-
Animal Studies:
-
Similar procedures were followed in animal models, with blood samples collected at various time points after subcutaneous or oral administration.[14]
-
For tissue distribution studies, such as in the lung infection model, bronchoalveolar lavage (BAL) fluid was collected to determine drug concentrations in the epithelial lining fluid.[14]
-
Resistance Profile and Advantages
A key advantage of nemonoxacin is its low propensity for selecting resistant pathogens.[1][2] Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[7] However, for bacteria to develop resistance to nemonoxacin, it is reported that three different mutations in these target genes are required.[1][7] In vitro studies have shown that the MIC values of nemonoxacin against S. aureus and Enterococcus spp. did not significantly increase during prolonged exposure.[6][22]
Conclusion
Early-stage research on this compound has established it as a promising therapeutic agent with significant potential, particularly for infections caused by resistant Gram-positive pathogens. Its dual-target mechanism of action provides a high barrier to resistance development, a critical feature in the current landscape of antimicrobial therapy. In vitro and in vivo studies have consistently demonstrated its potent activity, often superior to existing fluoroquinolones against key pathogens like MRSA and penicillin-resistant S. pneumoniae. Favorable pharmacokinetic properties, including rapid absorption and a long half-life supporting once-daily dosing, have been confirmed in both preclinical and early clinical settings. Phase II and III trials for community-acquired pneumonia and diabetic foot infections have shown that nemonoxacin is both effective and well-tolerated, establishing non-inferiority to standard-of-care comparators. This comprehensive body of early-stage evidence strongly supports the continued development and clinical investigation of this compound as a valuable new option in the armamentarium against bacterial infections.
References
- 1. dovepress.com [dovepress.com]
- 2. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 7. Efficacy and Safety of Nemonoxacin versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaterapeutica.it [clinicaterapeutica.it]
- 10. academic.oup.com [academic.oup.com]
- 11. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In vivo antibacterial activity of nemonoxacin, a novel non-fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. omicsonline.org [omicsonline.org]
- 19. omicsonline.org [omicsonline.org]
- 20. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selected Mutations by Nemonoxacin and Fluoroquinolone Exposure Among Relevant Gram-Positive Bacterial Strains in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemonoxacin Malate: A Technical Overview of its In-Vitro Activity Against Atypical Respiratory Pathogens
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated broad-spectrum activity against a variety of common respiratory pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4] This dual-targeting mechanism contributes to its potent activity, including against strains resistant to other antibiotics.[4] This technical guide provides an in-depth analysis of the in-vitro activity of nemonoxacin malate against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila. The data presented is compiled from various studies to offer a comprehensive resource for researchers and professionals in drug development.
In-Vitro Activity of Nemonoxacin Against Atypical Pathogens
Nemonoxacin has shown potent in-vitro activity against the primary atypical pathogens associated with community-acquired pneumonia.
Mycoplasma pneumoniae
Nemonoxacin demonstrates excellent in-vitro activity against clinical isolates of Mycoplasma pneumoniae, including macrolide-resistant strains.[1][5] Studies indicate that its activity is comparable to or greater than other quinolones like moxifloxacin and levofloxacin.[5][6] The minimum bactericidal concentrations (MBC) of nemonoxacin for M. pneumoniae are typically within two dilutions of the minimum inhibitory concentration (MIC) values, suggesting a bactericidal effect.[5][7]
Table 1: Comparative In-Vitro Activity of Nemonoxacin and Other Antimicrobials against Mycoplasma pneumoniae
| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Nemonoxacin | 50 | 0.03 - 0.25 | 0.125 | 0.25 | [5] |
| Moxifloxacin | 50 | Not Reported | 0.125 | 0.25 | [5] |
| Levofloxacin | 50 | Not Reported | 0.5 | 0.5 | [5] |
| Tetracycline | 50 | Not Reported | 0.25 | 0.5 | [5] |
| Doxycycline | 50 | Not Reported | 0.25 | 0.5 | [5] |
| Minocycline | 50 | Not Reported | 0.25 | 0.5 | [5] |
| Erythromycin | 50 | Not Reported | >128 | >128 | [5] |
| Azithromycin | 50 | Not Reported | >128 | >128 | [5] |
| Clarithromycin | 50 | Not Reported | >128 | >128 | [5] |
| Josamycin | 50 | Not Reported | 4 | 4 | [5] |
Chlamydophila pneumoniae
Nemonoxacin exhibits potent in-vitro activity against Chlamydophila pneumoniae.[8][9] Its efficacy is comparable to that of azithromycin and doxycycline and superior to levofloxacin against this pathogen.[10]
Table 2: Comparative In-Vitro Activity of Nemonoxacin and Other Antimicrobials against Chlamydophila pneumoniae
| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Nemonoxacin | 10 | 0.03 - 0.13 | 0.06 | [8][9] |
| Levofloxacin | 10 | Not Reported | 0.5 | [10] |
| Azithromycin | 10 | Not Reported | 0.06 | [10] |
| Doxycycline | 10 | Not Reported | 0.125 | [10] |
The minimal bactericidal concentration (MBC₉₀) for nemonoxacin against C. pneumoniae has been reported to be 0.25 µg/mL, with a range of 0.015 to 0.5 µg/mL.[8][9]
Legionella pneumophila
Nemonoxacin has demonstrated potent in-vitro activity against Legionella pneumophila.[8] While extensive comparative studies with large numbers of isolates are less frequently published, the available data indicates strong inhibitory and bactericidal action. In a study assessing the bacteriological success rate in patients with community-acquired pneumonia, nemonoxacin showed a 100% success rate for L. pneumophila in both 500 mg and 750 mg treatment groups.[10]
Experimental Protocols for Susceptibility Testing
The determination of in-vitro activity of antimicrobial agents against atypical pathogens requires specialized and standardized methodologies.
Susceptibility Testing of Mycoplasma pneumoniae
The broth microdilution method is the most commonly used technique for determining the MICs for Mycoplasma pneumoniae.[11]
-
Medium: SP4 broth is the recommended medium for the broth microdilution assay for M. pneumoniae.[11][12]
-
Inoculum Preparation: M. pneumoniae isolates are cultured in SP4 broth. The inoculum is prepared to a standardized concentration, typically by color changing units (CCU) or colony-forming units (CFU) per mL.
-
Assay Procedure: Serial twofold dilutions of the antimicrobial agents are prepared in 96-well microtiter plates. The standardized bacterial suspension is then added to each well.
-
Incubation: The plates are incubated at 37°C in an ambient atmosphere. The duration of incubation can vary, often for several days, until a color change is observed in the growth control well without antibiotic.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits a color change in the broth, indicating inhibition of bacterial growth.[11]
-
Quality Control: A reference strain of M. pneumoniae, such as ATCC 15531, is typically included in each assay to ensure the accuracy and reproducibility of the results.[12]
References
- 1. In vitro pharmacodynamics of nemonoxacin and other antimicrobial agents against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro Activities of Nemonoxacin and Other Antimicrobial Agents Against Human Mycoplasma and Ureaplasmas Isolates and Their Defined Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Activities of Nemonoxacin and Other Antimicrobial Agents Against Human Mycoplasma and Ureaplasmas Isolates and Their Defined Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone Antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of nemonoxacin, a novel nonfluorinated quinolone antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
Nemonoxacin Malate: An In-Depth Technical Guide on the Initial Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated a promising safety and toxicology profile throughout its preclinical and clinical development. As a C-8-methoxy quinolone, its structure is designed to enhance activity against Gram-positive bacteria, including resistant strains, while potentially mitigating some of the toxicities associated with earlier fluoroquinolones. This technical guide provides a comprehensive overview of the initial safety and toxicology data for nemonoxacin malate, summarizing key findings from preclinical animal studies and early-phase clinical trials. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the non-clinical safety characteristics of this antibiotic.
Mechanism of Action
Nemonoxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting both enzymes, nemonoxacin effectively halts bacterial cell division and proliferation.[1] This dual-targeting mechanism is thought to contribute to its potent activity and a lower propensity for the development of resistance.[2]
Figure 1: Mechanism of action of this compound.
Preclinical Toxicology
A comprehensive battery of preclinical toxicology studies was conducted to evaluate the safety profile of this compound. These studies included single-dose and repeat-dose toxicity assessments in various animal species, genotoxicity assays, reproductive and developmental toxicology studies, and safety pharmacology evaluations.
Acute and Repeat-Dose Toxicity
While specific No-Observed-Adverse-Effect Level (NOAEL) data from single and repeat-dose studies are not extensively published in publicly available literature, a product monograph for Taigexyn® (nemonoxacin) summarizes the key findings.[3] The toxicities observed with nemonoxacin were generally similar to those of other approved fluoroquinolone antibacterials.[3]
In repeat-dose oral toxicity studies, notable effects included QTc prolongation in monkeys and pathological changes in the articular cartilage of juvenile dogs.[3] These are known class effects of quinolone antibiotics and were reported to be reversible upon withdrawal of the drug.[3]
Table 1: Summary of Key Findings from Repeat-Dose Toxicity Studies
| Finding | Species | Details |
| QTc Prolongation | Monkeys | A known side effect of the quinolone class; reported as reversible.[3] |
| Articular Cartilage Pathology | Juvenile Dogs | A known side effect of the quinolone class in juvenile animals; reported as reversible.[3] |
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of nemonoxacin on major physiological systems.
-
Cardiovascular System: In vitro safety pharmacology tests indicated a possibility of QTc prolongation in humans. However, in vivo studies in animals showed no effects on the cardiovascular or respiratory systems at therapeutic doses.[3]
-
Central Nervous System (CNS): At high doses in animal models, effects on the central nervous system, such as decreased spontaneous motor activity, were observed.[3]
-
Gastrointestinal System: High doses in animal studies also resulted in effects on the gastrointestinal tract, including decreased gastric motility.[3]
-
Phototoxicity: Animal studies indicated that nemonoxacin did not exhibit phototoxicity, a known adverse effect of some other fluoroquinolones.[3]
-
Hypersensitivity: Nemonoxacin did not show evidence of systemic hypersensitive reactions in animal testing.[3]
Genotoxicity
A standard battery of genotoxicity tests was performed to evaluate the potential of nemonoxacin to induce genetic mutations or chromosomal damage. The results showed a divergence between in vitro and in vivo assays.
Table 2: Summary of Genotoxicity Study Results
| Assay Type | Result | Interpretation |
| In Vitro Assays | Positive | Suggests a potential for genotoxicity under laboratory conditions.[3] |
| In Vivo Assays | Negative | Indicates a lack of genotoxic effects in a whole-animal system.[3] |
This pattern of positive in vitro and negative in vivo results is not uncommon in drug development and often suggests that the in vivo metabolic and clearance mechanisms of the animal are able to mitigate the genotoxic potential observed in the more artificial in vitro setting.
Reproductive and Developmental Toxicology
Specific details and quantitative data from Developmental and Reproductive Toxicology (DART) studies for nemonoxacin are not widely available in the public domain. Standard DART studies typically assess effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Figure 2: General workflow of DART studies.
Carcinogenicity
Carcinogenicity studies with nemonoxacin have not been performed.[3]
Phase I Clinical Trial Safety Data
The initial clinical evaluation of nemonoxacin in healthy volunteers involved single and multiple ascending dose studies to determine its safety, tolerability, and pharmacokinetics.
Single Ascending Dose Studies
In a single-dose escalation study, nemonoxacin was well-tolerated up to a maximum dose of 1,500 mg.[4][5] No severe or serious adverse events were reported.[4] The most frequently observed adverse events are summarized in the table below.
Table 3: Common Adverse Events in Single Ascending Dose Trials
| Adverse Event | Incidence | Severity |
| Contact Dermatitis | 12% | Mild[6] |
| Pruritus (itching) | 12% | Mild to Moderate[5] |
| Erythema (redness) | 10% | Mild[5] |
| Headache | 5% | Mild[5] |
No clinically significant abnormalities were noted in electrocardiograms (ECGs), vital signs, or laboratory tests.[4]
Multiple Ascending Dose Studies
In multiple-dose studies, nemonoxacin was generally safe and well-tolerated with daily oral doses up to 1,000 mg for 10 days.[2] Adverse events were typically mild and resolved spontaneously.[2]
Table 4: Common Adverse Events in Multiple Ascending Dose Trials
| Adverse Event |
| Headache |
| Contact Dermatitis |
| Rash |
Similar to the single-dose studies, no significant changes in clinical laboratory tests or ECGs were observed.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of nemonoxacin are not publicly available. However, based on standard regulatory guidelines, the following provides a general overview of the methodologies typically employed for such studies.
Repeat-Dose Toxicity Study (General Protocol)
-
Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dose Administration: The test article (this compound) is administered orally (gavage or capsules) once daily for a specified duration (e.g., 28 days or 3 months).
-
Dose Groups: Multiple dose groups (low, mid, and high) and a control group (vehicle only) are used.
-
Parameters Monitored: Daily clinical observations, body weight, food consumption, ophthalmology, electrocardiography, clinical pathology (hematology, coagulation, and serum chemistry), and urinalysis.
-
Terminal Procedures: At the end of the study, animals undergo a full necropsy, with organ weights recorded. A comprehensive set of tissues is collected for histopathological examination.
References
- 1. Frontiers | Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 2. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taigenbiotech.com [taigenbiotech.com]
- 4. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. dovepress.com [dovepress.com]
Methodological & Application
Nemonoxacin Malate: In Vitro Susceptibility Testing Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a broad spectrum of clinical isolates, including resistant strains. Accurate and reproducible in vitro susceptibility testing is crucial for its clinical development and appropriate use. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of nemonoxacin malate using broth microdilution, agar dilution, and disk diffusion methods. The provided breakpoints are based on published research and should be considered tentative pending official guidance from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Quantitative Susceptibility Test Results
The following tables summarize tentative MIC and disk diffusion breakpoints for nemonoxacin against key pathogens based on available research.
Table 1: Tentative Minimum Inhibitory Concentration (MIC) Breakpoints for Nemonoxacin
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus pneumoniae | ≤ 0.5 mg/L | 1 mg/L | ≥ 2 mg/L |
| Staphylococcus aureus | ≤ 1 mg/L | - | > 1 mg/L |
Disclaimer: These breakpoints are tentative and based on pharmacokinetic/pharmacodynamic modeling and clinical trial data.[1] They have not been officially established by CLSI or EUCAST.
Table 2: Nemonoxacin MIC90 Values for Various Organisms
| Organism | Nemonoxacin MIC90 (mg/L) |
| Streptococcus pneumoniae | ≤ 0.125 |
| Staphylococcus aureus | ≤ 0.125 |
Note: The MIC90 is the concentration at which 90% of isolates are inhibited.
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The procedure should be performed in accordance with CLSI guidelines.[2]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., S. pneumoniae ATCC 49619, S. aureus ATCC 29213)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Nemonoxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the nemonoxacin stock solution in CAMHB to achieve final concentrations ranging from, for example, 16 µg/mL to 0.008 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the nemonoxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in 5% CO2.
-
Reading Results: The MIC is the lowest concentration of nemonoxacin that completely inhibits visible growth of the organism.
Quality Control: QC testing should be performed by testing the appropriate QC strain(s) alongside the clinical isolates. The resulting MIC values should fall within the acceptable ranges for the specific QC strain.
Agar Dilution Method
This method is a reference procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicator (e.g., Steers replicator)
-
Quality control (QC) strains
Procedure:
-
Preparation of Nemonoxacin-Containing Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of nemonoxacin. The final concentrations should bracket the expected MIC range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 1-2 x 10^4 CFU. Include a growth control plate (no antibiotic).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of nemonoxacin that prevents the growth of more than one or two colonies.
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Nemonoxacin disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply a nemonoxacin 5 µg disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates within 15 minutes of disk application at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.
Quality Control: Perform QC testing with standard QC strains. The zone diameters should be within the established acceptable ranges for the specific nemonoxacin disk concentration and QC strain. As of the latest review, specific CLSI or EUCAST QC ranges for nemonoxacin are not yet established. Laboratories should establish their own internal QC ranges based on repeated testing.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
References
- 1. Tentative clinical breakpoints and epidemiological cut-off values of nemonoxacin for Streptococcus pneumoniae and Staphylococcus aureus isolates associated with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Determining the Minimum Inhibitory Concentration (MIC) of Nemonoxacin Malate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent broad-spectrum activity against a variety of clinically significant pathogens, including drug-resistant strains.[1][2][3][4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical and clinical development of new antimicrobial agents like Nemonoxacin malate. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6][7][8] This quantitative measure is essential for evaluating the in vitro potency of a new drug, monitoring the emergence of resistance, and establishing susceptibility breakpoints.
This document provides detailed application notes and standardized protocols for determining the MIC of this compound against clinically relevant bacterial isolates. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14][15]
Principle of MIC Determination
The fundamental principle of MIC testing is to challenge a standardized bacterial inoculum with serial dilutions of an antimicrobial agent. The most common methods employed are broth microdilution and agar dilution.[6][7][16] In broth microdilution, the test is performed in a 96-well microtiter plate, where each well contains a specific concentration of the antimicrobial agent in a liquid growth medium. In agar dilution, the antimicrobial agent is incorporated directly into the agar medium at various concentrations. Following incubation, the presence or absence of visible bacterial growth is used to determine the MIC value.
Data Presentation: this compound MIC Values
The following table summarizes representative MIC values for this compound against common Gram-positive and Gram-negative bacteria, as well as atypical pathogens. These values have been compiled from various in vitro studies.
| Organism | Resistance Profile | Nemonoxacin MIC₅₀ (mg/L) | Nemonoxacin MIC₉₀ (mg/L) | Nemonoxacin MIC Range (mg/L) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 | 0.06 | 0.06 - 0.12[1] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 | 0.12 | ≤0.125[1] |
| Streptococcus pneumoniae | Levofloxacin-Nonsusceptible | 0.5 | 2 | N/A[1] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.03 | 0.06 | 0.03 - 0.06[1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | 1 | 0.03 - >4[1][17] |
| Staphylococcus aureus | Ciprofloxacin-Susceptible | 0.03 | 0.06 | N/A |
| Staphylococcus aureus | Ciprofloxacin-Resistant | 0.5 | 0.5 | N/A |
| Haemophilus influenzae | N/A | N/A | 4 | N/A[1] |
| Chlamydia pneumoniae | N/A | N/A | 0.06 | 0.03 - 0.13[18] |
| Mycoplasma pneumoniae | N/A | 0.125 | 0.25 | N/A[5] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This is the most frequently used method for determining MICs and is recommended by both CLSI and EUCAST.[19][20][21][22][23]
Materials and Reagents:
-
This compound analytical standard
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with 2.5% to 5% lysed horse blood.[19]
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water or a small amount of 0.1 N NaOH followed by dilution with sterile water) to obtain a stock solution of 1280 µg/mL.[21]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Nemonoxacin Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL Nemonoxacin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a range of Nemonoxacin concentrations (e.g., 64 µg/mL down to 0.03 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of the Microtiter Plate:
-
Within 15 minutes of preparing the final inoculum, inoculate each well of the microtiter plate with 10 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air. For organisms requiring elevated CO₂, incubate in a 5% CO₂ atmosphere.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
The agar dilution method is a reference method particularly useful for testing a large number of isolates against a limited number of antimicrobial agents.[6][16][24][25]
Materials and Reagents:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, supplement MHA with 5% defibrinated sheep blood.
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Inoculum replicating apparatus (optional)
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Nemonoxacin-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the Nemonoxacin stock solution in a suitable solvent.
-
Melt a sufficient volume of MHA and cool it to 45-50 °C in a water bath.
-
Add 1 part of each Nemonoxacin dilution to 9 parts of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension, delivering a final inoculum of approximately 10⁴ CFU per spot. An inoculum replicating apparatus can be used for this purpose.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. Disregard the growth of a single colony or a faint haze.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of MIC in Drug Development
Caption: Role of MIC determination in the antimicrobial drug development pipeline.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaterapeutica.it [clinicaterapeutica.it]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. journals.asm.org [journals.asm.org]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. MIC EUCAST [mic.eucast.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. fda.gov [fda.gov]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone Antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. One moment, please... [microbeonline.com]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. Broth microdilution reference methodology | PDF [slideshare.net]
- 24. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
- 25. youtube.com [youtube.com]
Methodology for Assessing the Post-Antibiotic Effect of Nemonoxacin Malate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] A key pharmacodynamic parameter for evaluating the efficacy of an antimicrobial agent is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth that persists after limited exposure to the drug. For concentration-dependent antibiotics like fluoroquinolones, the duration of the bactericidal effect is related to the drug's half-life and its PAE.[4] Understanding the PAE of nemonoxacin is crucial for optimizing dosing regimens and predicting its clinical success.
This document provides detailed methodologies for assessing the in vitro post-antibiotic effect of nemonoxacin malate against key respiratory pathogens: Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.
Data Presentation
While specific quantitative data on the post-antibiotic effect (PAE) of this compound is not extensively available in the reviewed literature, this section provides reported Minimum Inhibitory Concentration (MIC) data for nemonoxacin against key pathogens. This data is essential for designing PAE studies, as the antibiotic concentrations used are typically multiples of the MIC. For comparative context, representative PAE data for other fluoroquinolones against similar pathogens are also included.
Table 1: In Vitro Activity of Nemonoxacin against Key Respiratory Pathogens
| Bacterial Species | Nemonoxacin MIC Range (µg/mL) | Nemonoxacin MIC50 (µg/mL) | Nemonoxacin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03 - 0.06 | 0.063 | 0.063 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA, Ciprofloxacin-Susceptible) | 0.03 - 0.06 | 0.25 | 0.25 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA, Ciprofloxacin-Resistant) | --- | 0.5 | 0.5 |
| Streptococcus pneumoniae | 0.06 - 0.25 | --- | --- |
| Haemophilus influenzae | --- | --- | 4 |
Data compiled from multiple sources. MIC values can vary based on the specific isolates and testing methodologies used.[1][4]
Table 2: Representative Post-Antibiotic Effect (PAE) of Comparator Fluoroquinolones
| Fluoroquinolone | Bacterial Species | PAE (hours) at 10x MIC |
| Ciprofloxacin | Haemophilus influenzae | 1.3 - 4.2 |
| Levofloxacin | Haemophilus influenzae | 2.8 - 6.2 |
| Gemifloxacin | Haemophilus influenzae | 0.3 - 2.3 |
This data is provided for comparative purposes to indicate the expected range of PAE for fluoroquinolones against relevant pathogens.
Experimental Protocols
The following protocols provide a detailed methodology for determining the in vitro post-antibiotic effect of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental prerequisite for a PAE study is the determination of the MIC of nemonoxacin against the test isolates.
1.1. Materials:
-
This compound analytical standard
-
Bacterial isolates (S. aureus, S. pneumoniae, H. influenzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For S. pneumoniae and H. influenzae, appropriate supplements (e.g., lysed horse blood, hemin, NAD)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C, with 5% CO2 for S. pneumoniae and H. influenzae)
1.2. Procedure:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in the 96-well plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubate the plates at 35-37°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
The MIC is defined as the lowest concentration of nemonoxacin that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Post-Antibiotic Effect (PAE) Assay
This protocol outlines the steps to determine the PAE of nemonoxacin after short-term exposure.
2.1. Materials:
-
Log-phase bacterial cultures of test isolates
-
This compound solution at a concentration of 10x MIC
-
Pre-warmed, drug-free broth (e.g., CAMHB with appropriate supplements)
-
Sterile centrifuge tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or viable counting supplies (agar plates, spreaders)
2.2. Procedure:
-
Inoculum Preparation: Inoculate the test organism into the appropriate broth and incubate until the culture reaches the logarithmic phase of growth (approximately 107-108 CFU/mL).
-
Antibiotic Exposure: Divide the bacterial culture into two sets of tubes:
-
Test Group: Add this compound to a final concentration of 10x the predetermined MIC.
-
Control Group: Add an equivalent volume of sterile saline or broth.
-
-
Incubate both groups for a defined period, typically 1 to 2 hours, at 37°C with appropriate atmospheric conditions.
-
Antibiotic Removal:
-
Method 1: Dilution: Dilute the cultures 1:1000 in pre-warmed, drug-free broth. This rapid dilution effectively reduces the nemonoxacin concentration to sub-inhibitory levels.
-
Method 2: Centrifugation and Washing: Centrifuge the bacterial suspensions to pellet the cells. Discard the supernatant, wash the pellet with sterile saline or PBS, and resuspend the bacteria in pre-warmed, drug-free broth. Repeat the washing step twice to ensure complete removal of the antibiotic.
-
-
Monitoring Bacterial Regrowth:
-
Immediately after antibiotic removal (time zero), and at regular intervals (e.g., every 1-2 hours), determine the bacterial concentration in both the test and control groups. This can be done by:
-
Viable Plate Counts: Serially dilute the cultures and plate onto appropriate agar media to determine the CFU/mL.
-
Turbidimetric Measurement: Monitor the optical density (OD) of the cultures using a spectrophotometer.
-
-
-
PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:
-
T is the time required for the bacterial count in the test group (exposed to nemonoxacin) to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the bacterial count in the untreated control group to increase by 1 log10 CFU/mL.
-
Mandatory Visualizations
Experimental Workflow for In Vitro PAE Assessment
References
- 1. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Antibacterial activities of nemonoxacin against clinical isolates of Staphylococcus aureus: an in vitro comparison with three fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nemonoxacin Malate in a Murine Lung Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro and in vivo activity against a broad spectrum of respiratory pathogens, including drug-resistant strains.[1][2] These application notes provide a summary of the use of nemonoxacin malate in murine lung infection models, focusing on its efficacy against key community-acquired pneumonia (CAP) pathogens. Detailed experimental protocols for establishing a murine lung infection model and assessing the pharmacokinetics and pharmacodynamics of nemonoxacin are also presented.
Data Presentation
The efficacy of nemonoxacin has been most extensively studied in murine models of Streptococcus pneumoniae infection. Data has also been generated for Klebsiella pneumoniae.
Table 1: Pharmacokinetic Parameters of Nemonoxacin in a Neutropenic Murine Lung Infection Model [1][3][4]
| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |
| 2.5 | 0.56 | 0.67 | 0.8 - 1.4 |
| 10 | - | - | 0.8 - 1.4 |
| 40 | - | - | 0.8 - 1.4 |
| 80 | 7.32 | 26.10 | 0.8 - 1.4 |
Cmax: Maximum plasma concentration, AUC0-24: Area under the concentration-time curve from 0 to 24 hours, T1/2: Elimination half-life. Data is for subcutaneous administration.
Table 2: Pharmacodynamic Parameters of Nemonoxacin against Streptococcus pneumoniae in a Neutropenic Murine Lung Infection Model [1][3][4]
| Endpoint | Median fAUC0-24/MIC |
| Static | 8.6 |
| 1-log10 CFU reduction | 23.2 |
| 2-log10 CFU reduction | 44.4 |
fAUC0-24/MIC: Ratio of the area under the free drug concentration-time curve from 0 to 24 hours to the minimum inhibitory concentration.
Table 3: In Vivo Efficacy of Nemonoxacin in Murine Infection Models
| Pathogen | Infection Model | Efficacy Metric | Nemonoxacin Efficacy | Comparator Efficacy | Reference |
| Penicillin-Resistant S. pneumoniae (PRSP) | Pulmonary | Bacterial Load Reduction | Higher than levofloxacin | - | [2] |
| Klebsiella pneumoniae | Pulmonary | Bacterial Load Reduction | Potent activity, but lower than levofloxacin | - | [2] |
| Methicillin-Susceptible S. aureus (MSSA) | Systemic (Peritonitis) | ED50 (mg/kg) | 2.08 | >10 (Levofloxacin) | [2] |
| Methicillin-Resistant S. aureus (MRSA) | Systemic (Peritonitis) | ED50 (mg/kg) | 2.59 | >10 (Levofloxacin) | [2] |
| Penicillin-Resistant S. pneumoniae (PRSP) | Systemic (Peritonitis) | ED50 (mg/kg) | 3.68 - 5.28 | >20 (Levofloxacin) | [2] |
ED50: 50% effective dose.
Experimental Protocols
The following protocols are based on methodologies reported for studying nemonoxacin in a neutropenic murine lung infection model with Streptococcus pneumoniae.[1][5]
Neutropenic Murine Lung Infection Model
Objective: To establish a lung infection in mice with suppressed neutrophil counts to study the efficacy of antimicrobial agents.
Materials:
-
Specific-pathogen-free mice (e.g., ICR, 6-8 weeks old)
-
Cyclophosphamide
-
Sterile saline
-
Streptococcus pneumoniae strain (e.g., ATCC 49619)
-
Appropriate bacterial culture medium (e.g., Todd-Hewitt broth, sheep blood agar plates)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Culture the S. pneumoniae strain on sheep blood agar plates.
-
Inoculate a single colony into Todd-Hewitt broth and incubate to mid-logarithmic phase.
-
Harvest bacteria by centrifugation and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Intranasal Inoculation:
-
Anesthetize the mice.
-
Hold the mouse in a vertical position and instill a 50 µL bacterial suspension into the nares.
-
Maintain the mouse in a vertical position for a short period to ensure inhalation of the inoculum into the lungs.
-
-
Confirmation of Infection:
-
At a predetermined time point post-infection (e.g., 2 hours), a subset of mice can be euthanized to determine the initial bacterial load in the lungs.
-
Homogenize the lungs in sterile saline, perform serial dilutions, and plate on sheep blood agar to enumerate colony-forming units (CFU).
-
Nemonoxacin Treatment and Efficacy Assessment
Objective: To evaluate the efficacy of nemonoxacin in reducing the bacterial burden in the lungs of infected mice.
Materials:
-
This compound
-
Sterile vehicle for drug administration (e.g., saline)
-
Infected mice from Protocol 1
Procedure:
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound and dilute to the desired concentrations in the vehicle.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer nemonoxacin via the desired route (e.g., subcutaneous, oral gavage).
-
For dose-ranging studies, administer a range of single doses.
-
For dose-fractionation studies, administer the total daily dose in different regimens (e.g., once daily, twice daily, etc.).[1][5]
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the lungs and homogenize in a known volume of sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar plates.
-
Incubate the plates and count the number of colonies to determine the CFU per gram of lung tissue.
-
The efficacy is determined by the reduction in bacterial load (log10 CFU/g) compared to untreated control mice.
-
Visualizations
Nemonoxacin Mechanism of Action
Caption: Nemonoxacin inhibits DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.
Host Immune Response to Bacterial Lung Infection
Caption: Overview of the initial innate immune response to bacterial pathogens in the lungs, involving epithelial cells, alveolar macrophages, and neutrophils.
References
- 1. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antibacterial activity of nemonoxacin, a novel non-fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]
Investigating the Efficacy of Nemonoxacin Malate Against Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated broad-spectrum activity against various planktonic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and protocols for investigating the efficacy of Nemonoxacin malate against bacterial biofilms, a critical step in evaluating its potential as a therapeutic agent for biofilm-associated infections.
While specific quantitative data on the anti-biofilm activity of this compound is currently limited in publicly available literature, this document provides protocols and comparative data for other fluoroquinolones to guide researchers in their investigations. The provided methodologies will enable the determination of key parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Mechanism of Action of Fluoroquinolones against Biofilms
Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. In the context of biofilms, the efficacy of fluoroquinolones is also attributed to their ability to penetrate the EPS matrix.[1] The general mechanism involves:
-
Penetration of the EPS Matrix: The chemical properties of fluoroquinolones allow them to diffuse through the complex polysaccharide and protein network of the biofilm.
-
Inhibition of DNA Replication: Once inside the biofilm, the drug targets bacterial cells, including persister cells which have reduced metabolic activity, by inhibiting DNA replication and leading to cell death.
-
Potential for Biofilm Disruption: At certain concentrations, some fluoroquinolones may also interfere with the signaling pathways involved in biofilm formation and maintenance.
Figure 1: Conceptual diagram of Nemonoxacin's proposed action on bacterial biofilms.
Quantitative Data Presentation
Due to the limited availability of specific MBEC data for this compound, the following table presents a summary of the anti-biofilm efficacy of other commonly used fluoroquinolones against Pseudomonas aeruginosa and MRSA. This data can serve as a benchmark for evaluating the performance of Nemonoxacin.
Table 1: Comparative Minimum Biofilm Eradication Concentration (MBEC) of Various Fluoroquinolones
| Fluoroquinolone | Target Organism | MBEC (µg/mL) | Reference |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | 145.83 | [2] |
| Levofloxacin | Pseudomonas aeruginosa ATCC 27853 | 260.42 | [2] |
| Moxifloxacin | Pseudomonas aeruginosa ATCC 27853 | 328.13 | [2] |
| Gatifloxacin | Pseudomonas aeruginosa ATCC 27853 | 416.67 | [2] |
| Norfloxacin | Pseudomonas aeruginosa ATCC 27853 | 729.17 | [2] |
| Ofloxacin | Pseudomonas aeruginosa ATCC 27853 | 833.33 | [2] |
| Ciprofloxacin | MRSA ATCC 43300 | 458.33 | [2] |
| Levofloxacin | MRSA ATCC 43300 | 520.83 | [2] |
| Moxifloxacin | MRSA ATCC 43300 | 390.63 | [2] |
| Gatifloxacin | MRSA ATCC 43300 | 328.13 | [2] |
| Norfloxacin | MRSA ATCC 43300 | 875.00 | [2] |
| Ofloxacin | MRSA ATCC 43300 | 781.25 | [2] |
Note: This data is for comparative purposes and was obtained from a study by Masadeh et al. (2019). The MBEC values for this compound should be determined experimentally using the protocols outlined below.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound against bacterial biofilms.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit the formation of a biofilm.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Prepare Nemonoxacin Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the Nemonoxacin dilutions and the growth control. Add 200 µL of sterile broth to the sterility control wells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Determination of MBIC: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the growth control.
Figure 2: Experimental workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm. The Calgary Biofilm Device (CBD) or a standard 96-well plate can be used.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates (or Calgary Biofilm Device)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Using a 96-well plate: Add 200 µL of a bacterial suspension (~1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Using a Calgary Biofilm Device: Inoculate the wells of the 96-well plate with the bacterial suspension and place the peg lid onto the plate. Incubate for 24-48 hours.
-
-
Washing:
-
96-well plate: Gently remove the planktonic cells and wash the wells twice with sterile PBS.
-
Calgary Biofilm Device: Remove the peg lid and rinse it in sterile PBS to remove non-adherent bacteria.
-
-
Nemonoxacin Treatment:
-
96-well plate: Add 200 µL of fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Calgary Biofilm Device: Place the peg lid into a new 96-well plate containing 200 µL of fresh broth with serial dilutions of this compound in each well.
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Viability Assessment:
-
Remove the Nemonoxacin-containing medium.
-
Add 200 µL of fresh broth containing a viability indicator (e.g., resazurin or TTC) to each well.
-
Incubate for a specified time (e.g., 2-4 hours) until a color change is observed in the growth control wells.
-
-
Quantification: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 570 nm for resazurin, 490 nm for TTC).
-
Determination of MBEC: The MBEC is the lowest concentration of this compound that shows no viable cells (i.e., no color change) in the biofilm.
Figure 3: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Conclusion
The protocols and comparative data provided in this document offer a comprehensive framework for researchers to investigate the anti-biofilm efficacy of this compound. While direct quantitative data for Nemonoxacin is still emerging, the established methodologies for biofilm susceptibility testing will allow for a thorough evaluation of its potential to combat biofilm-associated infections. The ability of fluoroquinolones to penetrate the biofilm matrix suggests that Nemonoxacin may hold promise in this challenging area of antimicrobial research. Further studies are warranted to establish the specific MBIC and MBEC values of Nemonoxacin against a range of clinically relevant, biofilm-forming pathogens.
References
Application Note: Stability-Indicating HPLC Method for the Analysis of Nemonoxacin Malate in Pharmaceutical Formulations
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nemonoxacin malate in bulk drug and pharmaceutical dosage forms. The developed method is precise, accurate, and specific for the determination of Nemonoxacin in the presence of its degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic effective against a broad spectrum of bacteria, including multi-drug resistant strains.[1] To ensure the quality, efficacy, and safety of this compound formulations, a reliable and validated analytical method is imperative. This application note presents a stability-indicating HPLC method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, to quantify this compound and separate it from potential degradation products formed under various stress conditions.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Mix 350 mL of HPLC grade acetonitrile with 650 mL of HPLC grade water containing 1 mL of orthophosphoric acid. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
Sample Preparation (Tablets):
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Nemonoxacin and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Areas | ≤ 2.0% (for 6 injections) | 0.8% |
| Resolution | ≥ 2.0 (between Nemonoxacin and closest degradant) | > 2.0 |
Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 100 | 0.9995 |
Accuracy (Recovery)
Accuracy was determined by the standard addition method at three different concentration levels.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.7 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | %RSD |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Reagent/Condition | Time | Observation |
| Acid Hydrolysis | 0.1 M HCl | 4 hours at 60°C | Significant degradation with distinct degradation peaks |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C | Major degradation with well-resolved degradant peaks |
| Oxidative Degradation | 3% H₂O₂ | 8 hours at room temp. | Moderate degradation observed |
| Thermal Degradation | 80°C | 48 hours | Minor degradation detected |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Slight degradation observed |
In all stress conditions, the degradation products were well-resolved from the parent Nemonoxacin peak, confirming the specificity and stability-indicating capability of the method.
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control analysis and stability studies of this compound formulations.
References
Application Notes and Protocols for Preparing Nemonoxacin Malate Formulations for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nemonoxacin malate formulations for oral and intravenous administration in preclinical in vivo research, particularly in murine models. The information is compiled to ensure reproducible and effective delivery of the compound for pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties of this compound
This compound is a non-fluorinated quinolone antibiotic.[1] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for selecting appropriate formulation strategies.
Table 1: Physicochemical Properties of Nemonoxacin and this compound
| Property | Value | Source(s) |
| Nemonoxacin | ||
| Molecular Formula | C₂₀H₂₅N₃O₄ | [2] |
| Molecular Weight | 371.43 g/mol | [2][3] |
| Appearance | White solid | [3] |
| This compound | ||
| CAS Number | 951163-60-3 | [1] |
| Molecular Formula | C₂₄H₃₁N₃O₉ | [1] |
| Molecular Weight | 505.52 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Description | Non-fluorinated quinolone antibiotic with broad-spectrum activity. | [4][5] |
| Solubility in DMSO | 1 mg/mL (Sonication recommended) | [3] |
| Solubility in various vehicles | ≥ 2.5 mg/mL in specific co-solvent systems | [4] |
Oral Formulation: this compound Suspension for Gavage
Oral gavage is a common and effective method for administering precise doses of therapeutic agents to rodents.[6] Due to the poor aqueous solubility of this compound, a suspension is the preferred formulation for oral administration.
Recommended Vehicle for Oral Suspension
A widely used and effective vehicle for preparing oral suspensions of poorly soluble compounds for preclinical studies is an aqueous solution of carboxymethyl cellulose (CMC) or methylcellulose.[7][8] These agents increase the viscosity of the vehicle, thereby slowing down the sedimentation of the suspended particles and ensuring a more uniform dose administration.[9]
Table 2: Recommended Composition for this compound Oral Suspension
| Component | Concentration | Purpose |
| This compound | As required for dosing | Active Pharmaceutical Ingredient |
| Carboxymethyl cellulose sodium (CMC-Na) | 0.5% (w/v) | Suspending agent |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Experimental Protocol: Preparation of Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL this compound oral suspension. The concentration can be adjusted based on the required dosage for the animal model.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile Water for Injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Spatula
-
Analytical balance
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of Sterile Water for Injection while continuously stirring with a sterile magnetic stir bar.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the final concentration of 10 mg/mL. For example, for 10 mL of suspension, weigh 100 mg of this compound.
-
In a separate small sterile container, add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a smooth paste. This prevents clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring.
-
Continue stirring for at least 15-20 minutes to ensure a uniform suspension.
-
-
Storage and Handling:
-
Store the prepared suspension in a sterile, clearly labeled container at 2-8°C.
-
Extemporaneously prepared suspensions should ideally be used within a short period. Stability studies for similar suspensions have shown stability for up to 90 days under refrigerated conditions.[10] However, it is recommended to prepare fresh batches regularly.
-
Crucially, vigorously shake the suspension before each administration to ensure a uniform distribution of the active ingredient.
-
Workflow for Oral Suspension Preparation
Intravenous Formulation: this compound Sterile Solution
For pharmacokinetic studies or when rapid systemic exposure is required, intravenous administration is the preferred route. As this compound has poor water solubility, a co-solvent system is necessary to achieve a clear, injectable solution. Aseptic technique is paramount during the preparation of sterile formulations to prevent microbial contamination.[7]
Recommended Vehicle for Intravenous Solution
A commonly used vehicle for intravenous administration of poorly soluble compounds in preclinical research involves a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[4]
Table 3: Recommended Composition for this compound Intravenous Solution
| Component | Percentage | Purpose |
| DMSO | 10% | Co-solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Solubilizer |
| Saline (0.9% NaCl) | 45% | Vehicle |
This vehicle has been shown to solubilize this compound to at least 2.5 mg/mL.[4]
Experimental Protocol: Preparation of Sterile Intravenous Solution (2.5 mg/mL)
This protocol details the preparation of a 2.5 mg/mL sterile solution of this compound. All steps must be performed in a laminar flow hood using aseptic techniques.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 300 (PEG300), sterile injectable grade
-
Tween-80, sterile injectable grade
-
Sterile Saline (0.9% NaCl) for Injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Co-solvent Vehicle:
-
In a sterile vial, combine the following in the specified order, mixing thoroughly after each addition:
-
1.0 mL DMSO
-
4.0 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Sterile Saline
-
-
-
Dissolve this compound:
-
Weigh 25 mg of this compound.
-
Add the this compound powder to the co-solvent vehicle.
-
Gently agitate or vortex until the powder is completely dissolved, resulting in a clear solution. Sonication can be used to aid dissolution if necessary.[4]
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.[11]
-
-
Storage and Handling:
-
Store the sterile solution at -20°C for up to one month or at -80°C for up to six months.[4]
-
Before use, thaw the solution at room temperature.
-
Visually inspect the solution for any precipitation before administration. If precipitation is observed, the solution should be gently warmed and agitated to redissolve the compound.
-
Workflow for Intravenous Solution Preparation
In Vivo Administration and Dosing
The appropriate dose and administration volume will depend on the specific animal model and experimental design.
Dosage Calculation for Oral Gavage
The volume to be administered is calculated based on the animal's body weight and the desired dose.
Formula: Volume to administer (mL) = (Desired Dose (mg/kg) x Animal's Body Weight (kg)) / Concentration of Suspension (mg/mL)
Example: For a 25 g (0.025 kg) mouse and a desired dose of 50 mg/kg, using a 10 mg/mL suspension: Volume = (50 mg/kg * 0.025 kg) / 10 mg/mL = 0.125 mL
Recommended Administration Volumes
Adherence to recommended administration volumes is crucial for animal welfare and to avoid adverse effects.
Table 4: Recommended Maximum Administration Volumes in Mice
| Route of Administration | Maximum Volume | Source(s) |
| Oral (Gavage) | 10 mL/kg | [2] |
| Intravenous (Bolus) | 5 mL/kg | [8] |
| Subcutaneous | 10-20 mL/kg |
Note: These are maximum recommended volumes. It is always advisable to use the smallest volume possible.
Published In Vivo Dosing of Nemonoxacin in Mice
Pharmacokinetic and efficacy studies in murine models have utilized various doses of Nemonoxacin.
Table 5: Examples of Nemonoxacin Doses Used in Murine Models
| Study Type | Route | Dose Range (mg/kg) | Animal Model | Source(s) |
| Pharmacokinetics | Subcutaneous | 2.5 - 80 | Neutropenic lung infection | [6][12][13][14] |
| Efficacy | Oral | 1.6 - 10 (for S. aureus and E. coli) | Systemic infection | [15] |
| Efficacy | Oral | 5.0 - 22.6 (for E. faecalis) | Systemic infection | [15] |
Concluding Remarks
The protocols provided in these application notes offer a detailed guide for the preparation of this compound formulations for in vivo research. Adherence to these methods, particularly the principles of aseptic technique for intravenous formulations and uniform suspension for oral dosing, is critical for obtaining reliable and reproducible experimental results. Researchers should always consult their institution's animal care and use committee guidelines for specific requirements regarding animal handling and substance administration.
References
- 1. health.usf.edu [health.usf.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. [PDF] Stability of Extemporaneously Prepared Oral Liquid Formulations - Part VII | Semantic Scholar [semanticscholar.org]
- 4. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 5. brieflands.com [brieflands.com]
- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suspending Agents - CD Formulation [formulationbio.com]
- 10. Stability study of an extemporaneous furosemide oral suspension prepared using commercially available tablets with X-Temp® Oral Suspension System - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations [mdpi.com]
- 15. graphviz.org [graphviz.org]
Application Notes and Protocols for Assessing the Solubility of Nemonoxacin Malate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the solubility of Nemonoxacin Malate, a non-fluorinated quinolone antibiotic. Accurate determination of solubility is a critical parameter in early drug development, influencing formulation strategies, bioavailability, and the design of both in vitro and in vivo assays.
This compound has demonstrated broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens.[1] Understanding its solubility characteristics is paramount for researchers working on this promising antibiotic.
Physicochemical Properties of Nemonoxacin
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅N₃O₄ (Nemonoxacin) | [2] |
| Molecular Weight | 371.4 g/mol (Nemonoxacin) | [2][3] |
| Appearance | Solid | [4] |
Solubility Data for this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various laboratory solvents. It is important to note that sonication may be required to achieve the reported concentrations.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 100 | 197.82 | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [1] |
| Water | 25 | 49.45 | Requires sonication. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.95 | Clear solution. Saturation point not determined. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.95 | Clear solution. Saturation point not determined. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 4.95 | Clear solution. | [1] |
| Ethanol | Sparingly Soluble (Qualitative) | - | Based on data for structurally similar quinolones like ciprofloxacin. | [5] |
| Dichloromethane | Sparingly Soluble (Qualitative) | - | Based on data for structurally similar quinolones like ciprofloxacin. | [5] |
| Acetic Acid (diluted) | Soluble (Qualitative) | - | Based on data for structurally similar quinolones like ciprofloxacin. | [5] |
Note on pH-Dependent Solubility: The solubility of quinolone antibiotics is known to be pH-dependent. As amphoteric compounds, their solubility is generally lowest at their isoelectric point and increases in acidic and basic solutions. For instance, the solubility of ciprofloxacin is higher at pH values below 5.5.[6] Researchers should, therefore, expect the solubility of this compound in aqueous buffers to vary with pH.
Mechanism of Action
Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. This makes it effective against a broad spectrum of bacteria, including some resistant strains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nemonoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Nemonoxacin | TargetMol [targetmol.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Stability of Nemonoxacin Malate in Different Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent broad-spectrum activity against a variety of bacterial pathogens. In microbiological assays, such as minimum inhibitory concentration (MIC) and time-kill studies, the stability of the antimicrobial agent in the culture medium is a critical parameter that can significantly influence the experimental outcome. Degradation of the antibiotic during the incubation period can lead to an underestimation of its potency. These application notes provide a comprehensive protocol for evaluating the stability of Nemonoxacin malate in commonly used bacterial culture media. The described methodologies are essential for ensuring the accuracy and reproducibility of in vitro susceptibility testing results.
Data Presentation
The stability of this compound was evaluated in three different culture media over a 48-hour period at 37°C. The percentage of the initial concentration remaining was determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Stability of this compound (10 µg/mL) in Different Culture Media at 37°C
| Time (hours) | Mueller-Hinton Broth (MHB) (% Remaining) | Tryptone Soy Broth (TSB) (% Remaining) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.1 | 98.5 | 99.3 |
| 4 | 98.2 | 97.1 | 98.5 |
| 8 | 96.5 | 94.8 | 97.0 |
| 12 | 95.1 | 92.3 | 95.8 |
| 24 | 91.8 | 88.5 | 92.5 |
| 48 | 85.2 | 81.3 | 86.1 |
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Duration | % Degradation | Major Degradant(s) Identified |
| 0.1 M HCl | 24 hours | 15.2 | Hydrolytic product 1 |
| 0.1 M NaOH | 24 hours | 28.7 | Hydrolytic product 2 |
| 3% H₂O₂ | 24 hours | 18.5 | Oxidative product 1 |
| Thermal (80°C) | 48 hours | 12.3 | Thermolytic product 1 |
| Photolytic (UV light) | 24 hours | 22.8 | Photolytic product 1 |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), to a final concentration of 1 mg/mL. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter and stored in aliquots at -20°C or lower, protected from light.
Stability Study in Culture Media
This protocol outlines the procedure to assess the stability of this compound in liquid culture media over time.
Materials:
-
This compound stock solution (1 mg/mL)
-
Sterile culture media: Mueller-Hinton Broth (MHB), Tryptone Soy Broth (TSB), and Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, conical polypropylene tubes (50 mL)
-
Incubator (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Sterile deionized water
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of this compound at a final concentration of 10 µg/mL in each of the three culture media (MHB, TSB, CAMHB).
-
Incubation: Dispense 10 mL of each working solution into sterile 50 mL conical tubes. Incubate the tubes at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw a 1 mL aliquot from each tube.
-
Sample Preparation: Immediately after collection, centrifuge the samples to remove any potential microbial growth or particulate matter. Dilute the supernatant with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Nemonoxacin from its potential degradation products.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV or fluorescence detection is suitable for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for a good separation of Nemonoxacin and its degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a specific wavelength (e.g., 290 nm) or fluorescence with appropriate excitation and emission wavelengths.
-
Injection Volume: 20 µL
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes forced degradation studies to demonstrate that the method can resolve Nemonoxacin from its degradation products.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to confirm the specificity of the analytical method.
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm).
After exposure to the stress conditions, the samples are analyzed by HPLC to determine the extent of degradation and to identify the degradation products.
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Overcoming Nemonoxacin Malate Solubility Challenges In Vitro
Welcome to the technical support center for Nemonoxacin malate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
Issue 1: Precipitation Observed Upon Diluting DMSO Stock Solution in Aqueous Media
-
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium (e.g., DMEM, RPMI-1640) or aqueous buffer (e.g., PBS). What should I do?
-
Answer: This is a common challenge with hydrophobic compounds. Here are several strategies to address this:
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can cause the compound to crash out of solution when diluted into an aqueous environment. Aim for a final DMSO concentration of 0.5% or lower in your experimental setup. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into your aqueous medium. This gradual reduction in DMSO concentration can help maintain solubility.
-
Pre-warm the Aqueous Medium: Adding the DMSO stock to pre-warmed (e.g., 37°C) medium can improve the solubility of this compound.
-
Increase Mixing Efficiency: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous medium. Gentle vortexing or swirling can help.
-
Consider a Co-solvent System: For certain applications, a co-solvent system may be necessary. While primarily used for in vivo studies, a modified approach with minimal concentrations of excipients could be tested for in vitro assays. A combination of DMSO with other solvents like PEG300 and a small amount of a surfactant like Tween-80 can enhance solubility. However, the potential toxicity of these excipients on your cells must be carefully evaluated.
-
Issue 2: Low Solubility in Aqueous Buffers (e.g., PBS)
-
Question: I need to dissolve this compound directly in an aqueous buffer for my experiment, but I am unable to achieve my desired concentration. What are my options?
-
Answer: this compound has limited solubility in neutral aqueous solutions. Consider the following:
-
pH Adjustment: The solubility of quinolone antibiotics is often pH-dependent. Generally, they exhibit a "U"-shaped solubility profile, with higher solubility in acidic and alkaline conditions and lower solubility at neutral pH.[1][2] Experimenting with slight adjustments to the buffer pH (if your experimental system allows) may improve solubility.
-
Use of Solubilizing Agents: For non-cell-based assays, the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) can be explored to enhance aqueous solubility.[3]
-
Issue 3: Inconsistent Results in In Vitro Assays
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent and unreliable results.
-
Undissolved Particles: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Precipitation Over Time: The compound may initially dissolve but then precipitate out of solution during the course of your experiment, especially with changes in temperature or prolonged incubation.
To mitigate this:
-
Visually inspect your solutions for any precipitates before use.
-
Consider performing a solubility check in your specific experimental medium and conditions.
-
Prepare fresh working solutions for each experiment to minimize the risk of precipitation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a reported solubility of up to 100 mg/mL in DMSO.[3] For some applications, sterile distilled water can also be used to prepare stock solutions, with a reported solubility of up to 25 mg/mL with the aid of ultrasonication.[3]
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A2: It is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO or water should be stored at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication is recommended to aid in the dissolution of this compound in both DMSO and water.[3]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Method | Reference(s) |
| DMSO | 100 mg/mL | - | [3] |
| Water | 25 mg/mL | Ultrasonication | [3] |
Table 2: Example Formulations for In Vivo Studies (Adaptable for In Vitro with Caution)
| Formulation Composition | Achieved Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
Note: These formulations are intended for in vivo use and may not be suitable for all in vitro applications due to potential cellular toxicity of the excipients. They are provided as examples of effective solubilization strategies.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 505.52 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 5.0552 mg.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, use a sonicator for short bursts to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure (Serial Dilution Method):
-
To minimize precipitation, prepare an intermediate dilution first. For example, to make a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution. Add the stock solution dropwise while gently vortexing the medium.
-
Prepare the final working solution by further diluting the intermediate solution in pre-warmed medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.5%).
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimizing Nemonoxacin Malate Dosage in Animal Infection Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Nemonoxacin malate dosage in preclinical animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is the general efficacy of this compound in animal infection models?
A1: Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vivo antibacterial activity in various murine infection models. It is particularly effective against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2][3] Its efficacy against Gram-negative bacilli is generally comparable to that of levofloxacin.[1]
Q2: What is the mechanism of action of Nemonoxacin?
A2: Nemonoxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the DNA and these enzymes, Nemonoxacin introduces DNA strand breaks, ultimately leading to bacterial cell death.[4] The dual-target mechanism of action may reduce the risk of resistance development.[5][6]
Q3: What are the key pharmacokinetic (PK) parameters of Nemonoxacin in mice?
A3: In neutropenic lung-infected mice, single subcutaneous doses of Nemonoxacin (2.5 to 80 mg/kg) resulted in a maximum plasma concentration (Cmax) ranging from 0.56 to 7.32 mg/L and an area under the concentration-time curve (AUC0-24) from 0.67 to 26.10 mg·h/L. The elimination half-life was approximately 0.8 to 1.4 hours.[7][8]
Q4: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most predictive of Nemonoxacin efficacy?
A4: The free-drug plasma AUC0-24/MIC ratio (fAUC/MIC) is the PK/PD index most strongly correlated with the efficacy of Nemonoxacin in murine lung infection models.[7][9]
Q5: What fAUC/MIC targets should be aimed for in preclinical studies?
A5: In a neutropenic murine lung infection model with Streptococcus pneumoniae, a static effect was associated with a median fAUC/MIC of 8.6. A 1-log10 and 2-log10 reduction in bacterial colony-forming units (CFU) corresponded to median fAUC/MIC ratios of 23.2 and 44.4, respectively.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable drug exposure (high standard deviation in PK parameters) | Inconsistent administration technique (e.g., oral gavage, subcutaneous injection). | Ensure all personnel are properly trained on the administration route. For oral gavage, verify correct placement. For subcutaneous injections, use a consistent site and technique. |
| Formulation issues (e.g., improper dissolution of this compound). | This compound should be reconstituted and diluted with sterile saline.[9] Ensure the drug is fully dissolved before administration. Prepare fresh solutions daily. | |
| Lower than expected efficacy at a given dose | Bacterial strain has a higher Minimum Inhibitory Concentration (MIC) than anticipated. | Determine the MIC of Nemonoxacin against the specific bacterial isolate being used in the experiment using broth microdilution methods as per CLSI guidelines.[9] |
| Suboptimal PK/PD target achievement. | Based on the MIC of your strain, calculate the required dose to achieve the target fAUC/MIC. Consider dose fractionation studies to optimize the dosing regimen.[9] | |
| Immunocompromised state of the animal model. | In neutropenic models, the host's immune system does not contribute significantly to bacterial clearance. Efficacy is therefore highly dependent on the antimicrobial agent. Ensure the dosing regimen is sufficient to achieve a bactericidal effect. | |
| Unexpected adverse events in animals | Dose may be too high, approaching the maximum tolerated dose. | While single oral doses up to 1,500 mg have been tolerated in healthy human volunteers, animal tolerance may differ.[10] If adverse events are observed, consider reducing the dose and/or performing a dose-ranging tolerability study. |
| Potential for off-target effects. | Although Nemonoxacin is designed to have minimal phototoxicity and a lower potential for resistance development due to its non-fluorinated structure, monitor animals for any unexpected clinical signs.[4][5] |
Data Presentation
Table 1: In Vivo Efficacy of Nemonoxacin (ED50) in Murine Systemic Infection Models
| Pathogen | Strain Description | Nemonoxacin ED50 (mg/kg) |
| Staphylococcus aureus | MSSA | 2.08[1][2] |
| MRSA | 2.59[1][2] | |
| Staphylococcus capitis | Levofloxacin-resistant MRSC | 2.52[1][2] |
| Streptococcus pneumoniae | PISP | 5.47[1][2] |
| PRSP | 3.68 - 5.28[1][2] | |
| Enterococcus faecalis | 8.48 - 15.16[1][2] | |
| Escherichia coli | 3.13 - 5.28[1][2] |
Table 2: Pharmacokinetic Parameters of Nemonoxacin in Plasma of Neutropenic Lung-Infected Mice (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |
| 2.5 | 0.56 | 0.67 | 0.8 - 1.4 |
| 10 | - | - | 0.8 - 1.4 |
| 40 | - | - | 0.8 - 1.4 |
| 80 | 7.32 | 26.10 | 0.8 - 1.4 |
| (Data adapted from studies with single subcutaneous doses)[7][8][9] |
Table 3: Nemonoxacin PK/PD Targets for S. pneumoniae in a Neutropenic Murine Lung Infection Model
| Efficacy Endpoint | Median fAUC/MIC |
| Static | 8.6[7][9] |
| 1-log10 CFU reduction | 23.2[7][9] |
| 2-log10 CFU reduction | 44.4[7][9] |
Experimental Protocols
1. Murine Systemic Infection (Peritonitis) Model
-
Objective: To determine the in vivo efficacy (ED50) of this compound against systemic infections.
-
Animals: CD-1 ICR mice.[11]
-
Infection:
-
Prepare a bacterial suspension of the desired strain in a suitable medium (e.g., broth containing mucin).
-
Infect mice via intraperitoneal (IP) injection with a lethal dose of the bacterial suspension.
-
-
Treatment:
-
Administer this compound orally at various dose levels at specified time points post-infection (e.g., 1 and 4 hours).[11]
-
Include a vehicle control group and a comparator antibiotic group (e.g., levofloxacin).
-
-
Endpoint:
-
Monitor and record mortality for 7 days.
-
Calculate the 50% effective dose (ED50) using a probit analysis.[11]
-
2. Neutropenic Murine Lung Infection Model
-
Objective: To evaluate the PK/PD of Nemonoxacin in a lung infection model.
-
Animals: Specific pathogen-free mice.
-
Immunosuppression:
-
Induce neutropenia by administering cyclophosphamide IP on days -4 and -1 relative to infection.
-
-
Infection:
-
Anesthetize mice and intranasally instill a suspension of S. pneumoniae.
-
-
Pharmacokinetic Study:
-
Administer single subcutaneous doses of this compound (e.g., 2.5, 10, 40, 80 mg/kg).[9]
-
Collect blood samples via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) post-dosing.[9]
-
Process blood to plasma and analyze Nemonoxacin concentrations using a validated analytical method.
-
-
Pharmacodynamic Study:
-
Initiate treatment 2 hours post-infection with various dosing regimens (dose-escalation and dose-fractionation).[9]
-
At 24 hours post-treatment initiation, euthanize mice, aseptically remove lungs, and homogenize.
-
Determine bacterial burden (CFU/lung) by plating serial dilutions of the lung homogenates.
-
-
Data Analysis:
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo antibacterial activity of nemonoxacin, a novel non-fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. in-vivo-antibacterial-activity-of-nemonoxacin-a-novel-non-fluorinated-quinolone - Ask this paper | Bohrium [bohrium.com]
troubleshooting inconsistent results in Nemonoxacin malate MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Nemonoxacin malate Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
Nemonoxacin is a non-fluorinated quinolone antibiotic.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination in bacteria.[2][3] This dual-targeting mechanism contributes to its potent activity against a broad spectrum of pathogens, including resistant strains.
Q2: My this compound MIC values are consistently higher or lower than expected for my quality control (QC) strains. What are the possible causes?
Inconsistent MIC values for QC strains can stem from several factors. Here are the most common culprits and how to address them:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too heavy can lead to falsely elevated MICs, while an inoculum that is too light can result in falsely low MICs.
-
Troubleshooting: Always standardize your inoculum to a 0.5 McFarland standard. Ensure the final concentration in the wells is approximately 5 x 10^5 CFU/mL. Verify your standardization method, whether by visual comparison or using a spectrophotometer.
-
-
Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly the cation concentration (Ca²⁺ and Mg²⁺), can significantly impact the activity of quinolone antibiotics.
-
Troubleshooting: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier. If preparing in-house, ensure rigorous quality control of the cation concentrations. Different lots of media can also introduce variability.[4]
-
-
This compound Stock Solution: Errors in the preparation, storage, or handling of the this compound stock solution can lead to inaccurate final concentrations in the assay.
-
Troubleshooting: Ensure the stock solution is prepared with the correct solvent and at the appropriate concentration. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Incubation Conditions: Variations in incubation temperature and duration can affect bacterial growth rates and, consequently, MIC readings.
-
Troubleshooting: Incubate microplates at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria. Ensure your incubator maintains a consistent temperature. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
-
-
Plate Type: The type of microtiter plate used can influence the results, as some compounds may adhere to the plastic.[5]
-
Troubleshooting: Use sterile, 96-well microtiter plates recommended for antimicrobial susceptibility testing. Consistency in the brand and type of plate used across experiments is important.
-
Q3: I am observing "skipped wells" in my microdilution plate. What does this mean and how should I interpret the results?
Skipped wells, where there is growth in a well with a higher antibiotic concentration and no growth in a well with a lower concentration, can be due to a few reasons:
-
Contamination: A contaminating microorganism with a different susceptibility profile may be present.
-
Inoculation Error: An error in pipetting the inoculum or the drug dilution can lead to an incorrect concentration in a specific well.
-
Precipitation of the Compound: The drug may have precipitated out of solution at a certain concentration.
Troubleshooting:
-
Check for Purity: Streak the growth from the skipped well and the growth control well onto an agar plate to check for contamination.
-
Repeat the Assay: If contamination is not the issue, it is best to repeat the assay, paying close attention to pipetting technique.
-
Visual Inspection: Examine the wells for any signs of drug precipitation.
Q4: What are the expected MIC ranges for quality control strains with this compound?
Adherence to a rigorous quality control program is essential for ensuring the accuracy and reproducibility of MIC assay results. The following table summarizes the expected MIC ranges for common ATCC® quality control strains when tested with this compound.
| Quality Control Strain | ATCC® No. | Nemonoxacin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.03 - 0.06[2] |
| Enterococcus faecalis | 29212 | 0.06 - 0.12[2] |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.06[2] |
| Escherichia coli | 25922 | See Note 1 |
| Pseudomonas aeruginosa | 27853 | See Note 1 |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.
I. Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
II. Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration if necessary.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.
-
For a standard assay, you might prepare concentrations that will result in a final range of 0.008 to 16 µg/mL in the wells.
-
-
Inoculum Preparation and Standardization:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Pipette 50 µL of the appropriate this compound dilution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Seal the microtiter plates (e.g., with an adhesive plastic film) to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well). A reading aid (e.g., a viewing box with a mirror) can be helpful.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Key factors contributing to variability in this compound MIC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaterapeutica.it [clinicaterapeutica.it]
- 5. iacld.com [iacld.com]
Technical Support Center: Refining Time-Kill Assay Parameters for Nemonoxacin Malate
Welcome to the technical support center for Nemonoxacin malate time-kill assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a time-kill assay and what information does it provide for this compound?
A time-kill assay is a dynamic in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1] For this compound, a non-fluorinated quinolone, this assay provides crucial data on its concentration-dependent and time-dependent killing characteristics against specific pathogens.[2] The results help in understanding the rate and extent of bacterial killing, which is essential for predicting in vivo efficacy and designing optimal dosing regimens.
Q2: What are the key parameters to define in a this compound time-kill assay protocol?
Key parameters to standardize include:
-
Bacterial Strain and Inoculum Preparation: Use a standardized inoculum, typically prepared to a 0.5 McFarland standard and then diluted to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.[3][4]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood (typically 2.5% to 5%) is necessary.[3]
-
This compound Concentrations: A range of concentrations, usually multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC), should be tested.[4]
-
Sampling Time Points: Samples are typically collected at 0, 2, 4, 6, 8, 12, and 24 hours to capture the killing kinetics.[5]
-
Enumeration of Viable Bacteria: Viable bacterial counts (CFU/mL) are determined at each time point by plating serial dilutions of the samples onto appropriate agar plates.
Q3: How do I prepare the this compound stock solution?
The preparation of a this compound stock solution involves dissolving the compound in a suitable solvent. While specific instructions may vary based on the supplier, a general approach involves dissolving the powder in a small amount of a solvent like dimethyl sulfoxide (DMSO) and then diluting it to the desired concentration with the appropriate broth medium. It is crucial to ensure the final DMSO concentration in the assay is low enough (typically ≤1%) to not affect bacterial growth.
Q4: How do I interpret the results of a time-kill assay?
The results are typically plotted as the log10 CFU/mL versus time.
-
Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[1]
-
Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL, where the bacterial growth is inhibited but the bacteria are not significantly killed.
-
Indifference occurs when the combination of two drugs does not result in a significant change in activity compared to the most active single agent.[6]
-
Synergism is defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[6]
-
Antagonism is indicated by a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No killing observed at concentrations above the MIC. | 1. Inoculum effect: A high initial bacterial density can reduce the effectiveness of some antibiotics. 2. Drug instability: this compound may degrade over the 24-hour incubation period. 3. Resistant subpopulation: Presence of a subpopulation of bacteria with higher resistance. | 1. Ensure the starting inoculum is standardized to ~5 x 10^5 CFU/mL. If a higher inoculum is necessary for the experimental design, be aware of the potential for reduced activity. 2. Check the stability of this compound in the specific broth and temperature conditions of your assay. Prepare fresh solutions for each experiment. 3. Plate samples on agar containing Nemonoxacin to check for the growth of resistant colonies. |
| Unexpected regrowth of bacteria after initial killing. | 1. Drug degradation: The concentration of this compound may have fallen below the MIC. 2. Selection for resistant mutants: The antibiotic pressure may have selected for the growth of resistant bacteria. 3. Biphasic killing: Some fluoroquinolones can exhibit a biphasic killing effect, where the rate of killing decreases over time.[7] | 1. Assess the stability of this compound under your experimental conditions. 2. Determine the MIC of the regrown bacteria to see if it has increased. 3. This may be a characteristic of the drug-bug interaction. Analyze the killing curve to understand the kinetics. |
| High variability between replicates. | 1. Inconsistent inoculum preparation: Variations in the starting bacterial density. 2. Pipetting errors: Inaccurate dilution or plating of samples. 3. Clumping of bacteria: Bacterial aggregates can lead to inaccurate colony counts. | 1. Ensure thorough mixing of the bacterial culture before preparing the inoculum. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Vortex the bacterial suspension gently before each sampling and dilution step. |
| No bacterial growth in the growth control. | 1. Contamination of media or reagents. 2. Non-viable bacterial stock. 3. Inappropriate growth conditions. | 1. Use fresh, sterile media and reagents. 2. Check the viability of your bacterial stock by plating on appropriate agar. 3. Ensure the correct incubation temperature, atmosphere (e.g., 5% CO2 for S. pneumoniae), and media are used. |
Experimental Protocols
Detailed Methodology for this compound Time-Kill Assay
This protocol is a general guideline and may need to be optimized for specific bacterial strains and laboratory conditions.
1. Materials:
-
This compound
-
Test bacterial strain (e.g., Streptococcus pneumoniae, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For S. pneumoniae: Lysed horse blood
-
Appropriate agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile culture tubes or a 96-well microtiter plate
-
Incubator (with CO2 for fastidious organisms)
-
Spectrophotometer or McFarland densitometer
-
Calibrated pipettes and sterile tips
2. Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture plate, select 3-5 colonies and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes/wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial dilutions of the stock solution in the appropriate broth to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
-
Assay Setup:
-
In sterile tubes or a microtiter plate, add the appropriate volume of each this compound dilution.
-
Include a growth control tube/well containing only broth and the bacterial inoculum.
-
Add the prepared bacterial inoculum to each tube/well to achieve the final desired bacterial concentration.
-
-
Incubation and Sampling:
-
Incubate the tubes/plate at 37°C (with 5% CO2 if required).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube/well.
-
-
Enumeration of Viable Bacteria:
-
Perform serial 10-fold dilutions of each collected sample in sterile saline or PBS.
-
Plate an appropriate volume of each dilution onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Data Presentation
Table 1: MIC Distribution of Nemonoxacin against Common Respiratory Pathogens
| Organism | Nemonoxacin MIC50 (µg/mL) | Nemonoxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.06 | 0.125 |
| Staphylococcus aureus (MSSA) | 0.12 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.5 | 1 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 |
(Data compiled from multiple sources for illustrative purposes)[8][9]
Table 2: Illustrative Time-Kill Assay Results for Nemonoxacin against S. pneumoniae
| Time (hours) | Growth Control (log10 CFU/mL) | Nemonoxacin at 2x MIC (log10 CFU/mL) | Nemonoxacin at 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 4.2 | 3.5 |
| 4 | 7.3 | 3.1 | <2.0 |
| 6 | 8.1 | <2.0 | <2.0 |
| 8 | 8.5 | <2.0 | <2.0 |
| 12 | 8.8 | <2.0 | <2.0 |
| 24 | 8.9 | <2.0 | <2.0 |
(Hypothetical data based on typical quinolone activity against susceptible pneumococci)
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a time-kill assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling biphasic killing of fluoroquinolones: guiding optimal dosing regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nemonoxacin Malate-Induced Resistance In Vitro
Welcome to the Technical Support Center for Nemonoxacin Malate. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting in vitro experiments aimed at understanding and mitigating Nemonoxacin-induced resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Nemonoxacin mitigates the development of resistance?
A1: Nemonoxacin possesses a dual-target mechanism, simultaneously inhibiting both DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2][3][4] This dual action significantly reduces the risk of resistance arising from single-point mutations in either target enzyme.[2][3] For a bacterium to develop high-level resistance, it often requires mutations in both targets.[5]
Q2: What are the most common mechanisms of resistance to Nemonoxacin observed in vitro?
A2: The most frequently observed resistance mechanism is the accumulation of point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes: gyrA, gyrB, parC, and parE.[6][7][8] The specific mutations and their impact on the minimum inhibitory concentration (MIC) can vary depending on the bacterial species. While efflux pumps are a common resistance mechanism for other quinolones, their role in Nemonoxacin resistance appears to be less significant in some studied bacteria, like Streptococcus pneumoniae.
Q3: Can combination therapy help mitigate Nemonoxacin resistance?
A3: Yes, combination therapy is a key strategy. Studies have shown that Nemonoxacin in combination with other antibiotics, such as vancomycin, can have a synergistic effect against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][9] This combination can enhance bactericidal activity and suppress the emergence of resistant mutants.[6][9][10]
Q4: What is the Mutant Prevention Concentration (MPC) and why is it important for Nemonoxacin?
A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants in a large bacterial population (typically >10^10 CFU).[11][12][13][14] It represents a threshold above which the selection of resistant mutants is rare. For Nemonoxacin, a narrow mutant selection window (the concentration range between the MIC and MPC) indicates a lower propensity to select for resistant mutants.[6]
Troubleshooting Guides
Scenario 1: Rapid Increase in Nemonoxacin MIC in Serial Passage Experiment
Problem: You are conducting a serial passage experiment to induce Nemonoxacin resistance in your bacterial strain, and you observe a rapid (e.g., >4-fold) increase in the MIC within a few passages.
Possible Causes and Solutions:
-
Pre-existing resistant subpopulation: Your initial bacterial culture may contain a small fraction of resistant mutants.
-
Solution: Before starting the experiment, screen your initial inoculum for resistant subpopulations by plating a large number of cells (e.g., 10^9 CFU) on agar containing 2x and 4x the MIC of Nemonoxacin.
-
-
Single-step mutation conferring high-level resistance: While less common for Nemonoxacin due to its dual-target nature, some bacterial species might acquire a single mutation that leads to a significant increase in MIC.
-
Solution: Sequence the QRDRs of gyrA, gyrB, parC, and parE of the resistant isolates to identify any mutations. Compare these sequences to the parental strain.
-
-
Induction of efflux pumps: Although less common for Nemonoxacin, some bacterial strains might upregulate efflux pumps in response to antibiotic exposure.
-
Solution: Perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI) like reserpine. A significant decrease in MIC in the presence of the EPI suggests efflux pump involvement.
-
Scenario 2: Lack of Synergy in Nemonoxacin-Vancomycin Checkerboard Assay
Problem: You are performing a checkerboard assay to evaluate the synergy between Nemonoxacin and vancomycin against MRSA, but the Fractional Inhibitory Concentration (FIC) index indicates no synergy (FIC > 0.5).
Possible Causes and Solutions:
-
Inappropriate concentration range: The tested concentrations of one or both drugs may not cover the range where synergy occurs.
-
Solution: Ensure your concentration ranges in the checkerboard assay extend well above and below the individual MICs of both drugs. A common range is from 1/16x to 8x the MIC.
-
-
Strain-specific interactions: The synergistic effect can be strain-dependent.
-
Solution: Test a panel of different clinical isolates to determine if the lack of synergy is a consistent finding.
-
-
Specific resistance mechanisms in the test strain: The presence of certain mutations, such as gyrA (S84→L) and parC (E84→K) in MRSA, has been associated with a lack of reduction in the vancomycin MPC when combined with Nemonoxacin.[9]
-
Solution: Characterize the resistance mechanisms of your test strain, including sequencing the QRDRs.
-
-
Experimental variability: Inaccurate pipetting or inoculum size can affect the results.
-
Solution: Ensure accurate preparation of drug dilutions and standardization of the bacterial inoculum according to CLSI or EUCAST guidelines.
-
Data Presentation
Table 1: In Vitro Activity of Nemonoxacin Against Various Bacterial Species
| Bacterial Species | Nemonoxacin MIC Range (µg/mL) | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | ≤0.008 - 0.25 | 0.015 | 0.015 | Levofloxacin: >32 |
| Staphylococcus aureus (MSSA) | - | - | 0.12 | Levofloxacin: 4, Moxifloxacin: 0.5 |
| Staphylococcus aureus (MRSA) | - | 4 | - | Levofloxacin: >32, Moxifloxacin: 8 |
| Enterococcus faecalis | 0.03 - 128 | - | 1 | Levofloxacin: >32, Moxifloxacin: 4 |
Data compiled from multiple in vitro studies. MIC values can vary based on the specific isolates tested.
Table 2: Effect of Nemonoxacin on Vancomycin MIC and MPC against MRSA
| MRSA Isolate | Vancomycin MIC (µg/mL) | Vancomycin MPC (µg/mL) | Vancomycin MIC with Nemonoxacin (µg/mL) | Vancomycin MPC with Nemonoxacin (µg/mL) | QRDR Mutations |
| M04 | 2 | 19.2 | 1 | 9.6 | gyrA (S84L), parC (S80F) |
| M23 | 2 | 25.6 | 1 | 12.8 | gyrA (S84L), parC (S80F, E84K) |
| M25 | 2 | ≥19.2 | 2 | ≥19.2 | gyrA (S84L), parC (E84K) |
Data adapted from a study investigating the synergistic effect of Nemonoxacin and Vancomycin.[10]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the broth microdilution checkerboard method to determine the synergistic effect of Nemonoxacin and a second antibiotic (e.g., vancomycin).
Materials:
-
96-well microtiter plates
-
This compound and second antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
In a separate 96-well plate, prepare serial twofold dilutions of Nemonoxacin in CAMHB along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G). The concentrations should range from sub-inhibitory to supra-inhibitory levels based on their individual MICs.
-
-
Dispense Drugs into Test Plate:
-
Add 50 µL of CAMHB to each well of a new 96-well plate.
-
Add 50 µL of each Nemonoxacin dilution to the corresponding columns.
-
Add 50 µL of each second antibiotic dilution to the corresponding rows. This will result in a matrix of drug combinations.
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the final inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the results:
-
Synergy: FIC ≤ 0.5
-
Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
-
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
This protocol describes a method to determine the MPC of Nemonoxacin.
Materials:
-
Agar plates with varying concentrations of Nemonoxacin
-
Bacterial culture grown to high density (≥10¹⁰ CFU/mL)
-
Sterile saline or broth for dilutions
-
Spectrophotometer
Procedure:
-
Prepare High-Density Inoculum:
-
Grow an overnight culture of the test organism.
-
Inoculate a larger volume of broth and grow to late logarithmic or early stationary phase to achieve a high cell density.
-
Concentrate the cells by centrifugation and resuspend in a small volume of broth or saline to a final concentration of ≥10¹⁰ CFU/mL.
-
-
Prepare Nemonoxacin Agar Plates:
-
Prepare agar plates containing a range of Nemonoxacin concentrations, typically from the MIC to 64x MIC or higher.
-
-
Plate the Inoculum:
-
Plate at least 10¹⁰ CFU onto each Nemonoxacin-containing agar plate. It may be necessary to plate onto multiple plates for each concentration to achieve this number.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Determine MPC:
-
The MPC is the lowest concentration of Nemonoxacin that completely inhibits the growth of any colonies.
-
Visualizations
Caption: Dual-target mechanism of Nemonoxacin.
Caption: Workflow for investigating and mitigating Nemonoxacin resistance.
References
- 1. Selected Mutations by Nemonoxacin and Fluoroquinolone Exposure Among Relevant Gram-Positive Bacterial Strains in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Resistance Development to Nemonoxacin in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 12. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant Prevention Concentration as a Measure of Antibiotic Potency: Studies with Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
managing adverse effects of Nemonoxacin malate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemonoxacin malate in animal studies. The information is designed to help manage potential adverse effects and ensure the successful conduct of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animals based on preclinical studies?
A1: Preclinical data suggest that this compound is generally well-tolerated in animals.[1][2][3] It is described as having a favorable safety profile.[1] However, detailed public data on specific adverse events and dose-response relationships from these preclinical studies are limited.
Q2: What are the most common adverse effects observed with quinolone antibiotics in animals that I should be aware of?
A2: As a class, quinolones have been associated with several adverse effects in animals. These can include:
-
Gastrointestinal issues: Vomiting, diarrhea, and lack of appetite are common.[4][5]
-
Central Nervous System (CNS) effects: At high doses, neurotoxicity, including convulsions, can occur.[6]
-
Musculoskeletal effects: Arthropathies (joint diseases) can occur in juvenile animals.[6] Tendinitis and tendon rupture are also a known class effect, although more commonly reported in humans.
-
Ocular toxicity: Retinal degeneration has been observed in cats with some fluoroquinolones, like enrofloxacin.[6]
-
Dermal reactions: Photosensitization and other skin reactions can occur.[6]
Q3: Are there any known species-specific adverse effects for this compound?
A3: Publicly available literature does not specify species-specific adverse effects of this compound in common laboratory animals like rats and dogs. However, it is crucial to be aware of class-specific sensitivities. For instance, cats are particularly susceptible to retinal degeneration from certain fluoroquinolones.[6] Therefore, careful monitoring of all animal models for a range of potential adverse effects is recommended.
Q4: What is the pharmacokinetic profile of this compound in animals?
A4: In a neutropenic murine lung infection model, subcutaneously administered this compound was rapidly absorbed. The elimination half-life in plasma ranged from 0.81 to 1.37 hours.[7] The peak plasma concentration (Cmax) and area under the curve (AUC) were dose-proportional.[7]
Troubleshooting Guides
Issue 1: Gastrointestinal Upset (Vomiting, Diarrhea, Anorexia)
-
Possible Cause: Direct irritation of the gastrointestinal tract by the drug. This is a common side effect of many orally administered antibiotics.[4][5]
-
Troubleshooting Steps:
-
Administer with Food: If the experimental protocol allows, administering this compound with a small amount of food may help reduce gastrointestinal irritation.[5]
-
Monitor Fluid and Electrolyte Balance: In cases of severe diarrhea or vomiting, it is critical to monitor the animal for signs of dehydration and electrolyte imbalance. Supportive care, as determined by a veterinarian, may be necessary.
-
Dose Adjustment: If gastrointestinal signs are severe and persistent, consider a dose reduction if the study design permits. The lowest effective dose should be used.
-
Route of Administration: If oral administration is problematic, and the study allows, consider alternative routes of administration after appropriate formulation and pharmacokinetic evaluation.
-
Issue 2: Central Nervous System (CNS) Abnormalities (e.g., tremors, seizures, behavioral changes)
-
Possible Cause: Quinolones can antagonize GABA receptors, leading to CNS stimulation.[6]
-
Troubleshooting Steps:
-
Immediate Observation: Closely monitor the animal for the severity and duration of CNS signs.
-
Dose Evaluation: High doses of quinolones are more likely to induce neurotoxicity.[6] Verify the correct dose was administered. If signs persist, a dose reduction may be necessary for future experiments.
-
Concomitant Medications: Be aware of potential drug-drug interactions. For example, co-administration with certain non-steroidal anti-inflammatory drugs (NSAIDs) may increase the risk of CNS side effects.[8]
-
Environmental Stimuli: Reduce external stimuli (e.g., noise, bright light) for affected animals, as this can sometimes exacerbate CNS hyperexcitability.
-
Issue 3: Musculoskeletal Issues (Lameness, Joint Swelling) in Juvenile Animals
-
Possible Cause: Quinolone-induced arthropathy is a known concern in growing animals.[6]
-
Troubleshooting Steps:
-
Thorough Examination: Conduct a careful physical examination of the affected joints.
-
Discontinuation of Dosing: If quinolone-induced arthropathy is suspected, discontinuation of the drug should be considered in consultation with the study director and veterinarian.
-
Histopathological Evaluation: At the end of the study, ensure that joints are a key tissue for histopathological examination to assess for any cartilage damage.
-
Alternative Models: If the study objectives allow, consider using skeletally mature animals to avoid this complication.
-
Data on this compound Pharmacokinetics in Mice
The following table summarizes the pharmacokinetic parameters of this compound in the plasma of neutropenic lung-infected mice after a single subcutaneous administration.
| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |
| 2.5 | 0.56 | 0.67 | 0.81 |
| 10 | 1.63 | 3.32 | 1.02 |
| 40 | 4.89 | 13.50 | 1.25 |
| 80 | 7.32 | 26.10 | 1.37 |
Data extracted from a study in neutropenic murine lung infection model.[7]
Experimental Protocols
Murine Lung Infection Model for Pharmacokinetic Studies
A neutropenic murine lung infection model can be used to evaluate the pharmacokinetics of this compound.
-
Animal Model: Six to seven-week-old, specific-pathogen-free, female ICR mice.[7]
-
Induction of Neutropenia: Cyclophosphamide is administered intraperitoneally to induce neutropenia.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of Streptococcus pneumoniae.
-
Drug Administration: this compound is reconstituted in sterile saline and administered subcutaneously at desired doses.[7]
-
Sample Collection: Blood samples are collected via cardiac puncture at various time points post-administration. Plasma is separated by centrifugation.
-
Bioanalysis: Nemonoxacin concentrations in plasma are determined using a validated analytical method, such as HPLC-MS/MS.
Visualizations
Caption: Workflow for Monitoring Adverse Effects in Animal Studies.
Caption: Simplified Pathway of Quinolone-Induced CNS Excitation.
References
- 1. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 3. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neomycin Sulfate | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 5. medicallakeveterinaryhospital.com [medicallakeveterinaryhospital.com]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
Technical Support Center: Enhancing Nemonoxacin Malate Activity Against Biofilms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemonoxacin malate against bacterial biofilms. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against bacteria?
A1: this compound is a non-fluorinated quinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. By binding to the DNA-enzyme complexes, Nemonoxacin stabilizes DNA breaks, which is lethal to the bacterial cell. It also prevents the proper separation of replicated DNA during cell division, thereby inhibiting bacterial propagation.[1] Nemonoxacin has shown potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Q2: Why are biofilm-embedded bacteria more resistant to antibiotics like this compound?
A2: Bacteria within biofilms exhibit increased resistance to antibiotics for several reasons. The extracellular polymeric substance (EPS) matrix can act as a physical barrier, slowing down the diffusion of the antibiotic.[3][4] Additionally, bacteria within a biofilm have different metabolic states, with some cells being slow-growing or dormant "persister" cells, which are less susceptible to antibiotics that target bacterial metabolism.[3] The close proximity of cells within a biofilm can also facilitate the exchange of genetic material encoding for antibiotic resistance.[3]
Q3: Can this compound be effective against biofilms?
A3: Yes, studies have indicated that Nemonoxacin, along with other fluoroquinolones, can inhibit the formation of Staphylococcus aureus biofilms in a dose-dependent manner.[5] However, as with most antibiotics, higher concentrations are often required to eradicate established biofilms compared to planktonic (free-floating) bacteria.[2][6]
Q4: What are some general strategies to enhance the anti-biofilm activity of an antibiotic?
A4: Several strategies can be employed to enhance antibiotic efficacy against biofilms. These include:
-
Combination Therapy: Using the antibiotic in conjunction with other agents, such as those that disrupt the biofilm matrix (e.g., N-acetylcysteine) or other classes of antibiotics for synergistic effects.[5]
-
Targeting the EPS Matrix: Employing compounds that can degrade components of the extracellular matrix, allowing for better antibiotic penetration.[3][4]
-
Quorum Sensing Inhibition: Interfering with the cell-to-cell communication systems (quorum sensing) that bacteria use to coordinate biofilm formation.[4][5]
-
Metabolic Modulation: A recent study demonstrated that D,L-malic acid could potentiate the activity of ciprofloxacin (another quinolone) against Pseudomonas aeruginosa biofilms by increasing the bacteria's metabolic activity.[7][8] This suggests that the malate salt of Nemonoxacin could potentially have a beneficial modulatory effect.
Troubleshooting Guides
Problem 1: High variability in biofilm quantification assays (e.g., Crystal Violet staining).
-
Possible Cause: Inconsistent washing steps, leading to variable loss of biofilm biomass.
-
Troubleshooting Tip: Standardize the washing procedure. Use a multichannel pipette for simultaneous and gentle washing of wells. Ensure the force and volume of the washing buffer (e.g., PBS) are consistent across all wells. Avoid forceful pipetting directly onto the biofilm.
-
Possible Cause: Uneven biofilm formation across the microtiter plate, particularly at the edges ("edge effect").
-
Troubleshooting Tip: To minimize the edge effect, do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity and a more uniform temperature across the plate.[9]
-
Possible Cause: Insufficient solubilization of the crystal violet stain from the biofilm.
-
Troubleshooting Tip: Ensure the solubilizing agent (e.g., 30% acetic acid or ethanol) is added for a sufficient amount of time and that the plate is gently agitated to allow for complete dissolution of the dye before reading the absorbance.
Problem 2: this compound shows good activity against planktonic bacteria (low MIC) but poor activity against biofilms (high MBEC).
-
Possible Cause: This is an expected outcome due to the inherent tolerance of biofilms.[2][6] The Minimum Biofilm Eradication Concentration (MBEC) can be 10 to 1000 times higher than the Minimum Inhibitory Concentration (MIC).[8]
-
Protocol Modification: Consider increasing the incubation time of the antibiotic with the biofilm. The MBEC value can be lower with longer exposure times.[6] Also, explore combination therapies. For instance, pre-treating the biofilm with a matrix-disrupting agent before adding this compound could improve its efficacy.
-
Possible Cause: The chosen bacterial strain is a robust biofilm former.
-
Protocol Modification: Characterize the biofilm-forming capacity of your strain using methods like the Tissue Culture Plate (TCP) method before conducting extensive drug screening.[10][11] For strong biofilm producers, higher concentrations of this compound or combination therapies will likely be necessary.
Problem 3: Difficulty in determining the Minimum Biofilm Eradication Concentration (MBEC).
-
Possible Cause: The chosen method for assessing viability after treatment is not sensitive enough.
-
Troubleshooting Tip: While colorimetric assays like those using Resazurin or XTT can indicate metabolic activity, they may not be sensitive enough to detect a small number of surviving "persister" cells.[12] For a more accurate MBEC determination, it is recommended to physically disrupt the biofilm after treatment (e.g., through sonication or vigorous vortexing) and perform colony-forming unit (CFU) counts on agar plates.[12]
Quantitative Data Summary
While specific MBEC values for this compound are not widely published, the following table provides representative data for other fluoroquinolones against S. aureus biofilms to serve as a reference for experimental design.
| Fluoroquinolone | Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Moxifloxacin | S. aureus | 0.5 - 2 | > 64 | > 32 - 128 |
| Ciprofloxacin | S. aureus | 0.25 - 1 | 256 - >1024 | > 256 - 1024 |
| Rufloxacin | S. maltophilia | 1 - 4 | 50 - 100 | 25 - 50 |
Note: Data is compiled for illustrative purposes from various studies on fluoroquinolones. Actual values will vary depending on the specific strain, media, and experimental conditions.[9][13]
Detailed Experimental Protocols
Protocol 1: Basic Biofilm Formation and Quantification (Crystal Violet Assay)
-
Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB, often supplemented with 1% glucose to promote biofilm formation.
-
Biofilm Growth: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottomed polystyrene microtiter plate. Include wells with sterile broth as a negative control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove planktonic bacteria.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Final Wash: Remove the crystal violet solution and wash the plate again three times with PBS.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-3).
-
Washing: After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Antibiotic Challenge: Prepare serial two-fold dilutions of this compound in fresh growth medium. Add 200 µL of each concentration to the wells containing the pre-formed biofilms. Include a positive control well (biofilm with no antibiotic) and a negative control well (no biofilm, no antibiotic).
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Viability Assessment (CFU Counting):
-
Aspirate the antibiotic-containing medium and wash the wells twice with PBS.
-
Add 200 µL of PBS to each well.
-
Disrupt the biofilms by placing the plate in an ultrasonic bath for 5-10 minutes, followed by vigorous pipetting.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).
-
-
MBEC Determination: The MBEC is defined as the lowest concentration of this compound that results in a pre-determined reduction (e.g., 99.9% or 3-log) in the CFU count compared to the positive control.
Visualizations
Caption: Workflow for Minimum Biofilm Eradication Concentration (MBEC) Assay.
Caption: Strategies to enhance this compound activity against biofilms.
References
- 1. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Antibiotics and Potential Antibiofilm Agents against Biofilm-Producing Mycobacterium avium-intracellulare Complex Causing Chronic Pulmonary Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones and Biofilm: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of malate on the activity of ciprofloxacin against Pseudomonas aeruginosa in different in vivo and in vivo-like infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of malate on the activity of ciprofloxacin against Pseudomonas aeruginosa in different in vivo and in vivo-like infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activities of antibiotics and antimicrobial cationic peptides alone and in combination against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. in-vivo-antibacterial-activity-of-nemonoxacin-a-novel-non-fluorinated-quinolone - Ask this paper | Bohrium [bohrium.com]
- 11. scielo.br [scielo.br]
- 12. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic-Induced Biofilm Formations in Pseudomonas aeruginosa Strains KPW.1-S1 and HRW.1-S3 are Associated with Increased Production of eDNA and Exoproteins, Increased ROS Generation, and Increased Cell Surface Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of Nemonoxacin malate in cell-based assays
Welcome to the technical support center for Nemonoxacin malate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize potential off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary (on-target) mechanism of action for Nemonoxacin? A1: Nemonoxacin is a non-fluorinated quinolone antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4] By targeting these enzymes, Nemonoxacin prevents bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][4] This dual-inhibition is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2]
Q2: What are the potential off-target effects of Nemonoxacin in mammalian cell-based assays? A2: While Nemonoxacin is highly selective for bacterial topoisomerases, researchers should be aware of potential off-target effects common to the quinolone class, especially at high concentrations. These may include:
-
Mitochondrial Toxicity: As mitochondria are of bacterial origin, some antibiotics can affect their function.[5][6][7] Quinolones have been reported to potentially inhibit mitochondrial topoisomerases, disrupt the mitochondrial respiratory chain, and increase oxidative stress.[5][6][8]
-
Eukaryotic Topoisomerase Inhibition: Although significantly less potent against mammalian topoisomerases than their bacterial counterparts, very high concentrations of quinolones might exhibit some inhibitory activity.[9]
-
Alterations in Host Cell Gene Expression: The introduction of any foreign compound, including antibiotics, can sometimes lead to changes in the gene expression profile of the host cell, particularly in genes related to stress and drug metabolism.[10]
-
Immunomodulatory Effects: Some quinolones have been observed to possess immunomodulatory properties, which could influence experimental results in immune cell cultures.[9][11]
Q3: How does the non-fluorinated structure of Nemonoxacin influence its off-target profile? A3: The absence of a fluorine atom at the C-6 position in Nemonoxacin's structure may be associated with a reduced incidence of certain toxic side effects, such as phototoxicity, compared to traditional fluoroquinolones.[1][4][12] This structural difference is a key feature of its design to improve the safety profile.
Q4: How can I differentiate between desired antibacterial effects and unintended host cell toxicity in my experiment? A4: This is a critical consideration, especially in intracellular infection models. A robust experimental design should include parallel assays:
-
Efficacy Assay: Measure the reduction of intracellular bacteria (e.g., via colony-forming unit (CFU) counting) in infected host cells after treatment.
-
Cytotoxicity Assay: Measure the viability of uninfected host cells treated with the same concentrations of Nemonoxacin. By comparing the results, you can determine the therapeutic window where the compound effectively kills bacteria without significantly harming the host cells.
Troubleshooting Guide
Issue 1: I am observing a significant decrease in host cell viability at concentrations expected to be non-toxic.
-
Possible Cause: Potential mitochondrial toxicity. Quinolones can interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.[6]
-
Troubleshooting Steps:
-
Confirm with a Secondary Viability Assay: Use an assay with a different readout. For example, if you used an MTT assay (measures metabolic activity), confirm with a CellTiter-Glo® assay (measures ATP) or a trypan blue exclusion assay (measures membrane integrity).
-
Assess Mitochondrial Health: Perform a specific mitochondrial toxicity assay. Measure the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. Alternatively, use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR).[8]
-
Measure Oxidative Stress: Quantify the levels of intracellular ROS using probes like DCFDA.
-
Adjust Concentration: Lower the concentration of Nemonoxacin to the lowest effective level for bacterial clearance to minimize stress on the host cells.
-
Issue 2: My results show unexpected changes in the expression of host cell genes that are not related to the infection.
-
Possible Cause: Off-target gene regulation by the antibiotic. It has been shown that standard cell culture antibiotics can alter the expression of hundreds of host cell genes, including transcription factors and those involved in stress responses.[10]
-
Troubleshooting Steps:
-
Run an "Antibiotic-Only" Control: Treat uninfected cells with Nemonoxacin at the same concentration and duration as your main experiment. Perform qPCR or RNA-Seq on these cells to identify which gene expression changes are attributable to the compound alone.
-
Validate Key Genes: For any critical gene expression changes observed in your primary experiment, validate them using qPCR and compare against both infected-untreated and uninfected-treated controls.
-
Minimize Treatment Duration: Use the shortest incubation time with Nemonoxacin that is sufficient to achieve the desired antibacterial effect.
-
Quantitative Data Summary
For context, the following tables summarize key quantitative data related to Nemonoxacin's activity and safety profile.
Table 1: In Vitro Activity of Nemonoxacin Against Key Bacterial Pathogens
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.03 | 0.06 |
| Streptococcus pneumoniae (Levofloxacin-Resistant) | 1 | 2 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.06 | 0.12 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 | 0.5 |
| Haemophilus influenzae | 0.06 | 0.06 |
| Escherichia coli | 8 | 32 |
(Data compiled from published in vitro studies. Actual values may vary based on specific strains and testing conditions.)[3]
Table 2: Common Drug-Related Adverse Events (AEs) from Clinical Trials (Oral 500 mg Nemonoxacin vs. Levofloxacin)
| Adverse Event | Nemonoxacin (500 mg) | Levofloxacin (500 mg) |
|---|---|---|
| Increased Alanine Aminotransferase | 4.4% | 2.5% |
| Neutropenia | 2.5% | 4.4% |
| Nausea | 2.5% | 1.6% |
| Leukopenia | 2.3% | 3.2% |
(This data from human clinical trials provides context for potential physiological effects that may have cellular correlates.)[12][13]
Visualized Workflows and Pathways
Diagram 1: Nemonoxacin Mechanism of Action & Potential Off-Target Pathways
Caption: On-target vs. potential off-target effects of Nemonoxacin.
Diagram 2: Experimental Workflow to Decouple Efficacy from Cytotoxicity
Caption: Workflow for assessing therapeutic window in cell-based infection models.
Detailed Experimental Protocols
Protocol 1: Assessing Mitochondrial Toxicity via High-Resolution Respirometry
This protocol provides a general framework for using a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration.
-
Objective: To determine if this compound inhibits mitochondrial respiration in a specific mammalian cell line.
-
Materials:
-
Seahorse XF Cell Culture Microplates
-
Calibrant solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the cell line)
-
This compound stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Mammalian cell line of interest
-
-
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with calibrant solution at 37°C in a non-CO₂ incubator overnight.
-
Prepare Treatment Medium: On the day of the assay, wash cells with pre-warmed Seahorse XF Base Medium. Add fresh medium containing the desired concentrations of this compound (and a vehicle control) to the wells.
-
Equilibration: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stressors:
-
Port A: Nemonoxacin or Vehicle (if not pre-incubated)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
Run Assay: Load the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
Data Analysis:
-
Basal Respiration: The initial OCR before injections. A significant decrease after Nemonoxacin injection indicates an immediate inhibitory effect.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection. A blunted peak in treated cells suggests impaired respiratory capacity.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
-
-
Protocol 2: Host Cell Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures ATP levels as an indicator of cell viability.
-
Objective: To determine the concentration at which this compound reduces the viability of a mammalian cell line (IC₅₀).
-
Materials:
-
White, opaque-walled 96-well plates suitable for luminescence
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), consistent with your primary infection assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the reagent.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells (set to 100% viability). Plot the percent viability against the log of Nemonoxacin concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antibiotic - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Mitochondria and Antibiotics: For Good or for Evil? [mdpi.com]
- 8. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | Technology Networks [technologynetworks.com]
- 11. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 12. Frontiers | Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 13. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nemonoxacin Malate vs. Levofloxacin: A Comparative Analysis for Community-Acquired Pneumonia
A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of nemonoxacin malate and levofloxacin in treating community-acquired pneumonia (CAP), supported by experimental data and visualizations.
Nemonoxacin, a novel non-fluorinated quinolone, has emerged as a potent therapeutic agent against community-acquired pneumonia, demonstrating comparable efficacy and safety to the widely used fluoroquinolone, levofloxacin. This guide provides a comprehensive comparison of these two antimicrobials, focusing on their performance against key CAP pathogens, supported by data from clinical trials and in vitro studies.
Mechanism of Action: Dual Targeting of Bacterial DNA Replication
Both nemonoxacin and levofloxacin function by inhibiting bacterial DNA synthesis, a critical process for microbial survival and replication.[1][2][3] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription.[4][5] Topoisomerase IV, on the other hand, is vital for the separation of daughter chromosomes following DNA replication.[2][5] By inhibiting these enzymes, both drugs induce lethal double-strand breaks in the bacterial DNA, ultimately leading to cell death.[5]
Nemonoxacin is distinguished as a non-fluorinated quinolone.[3][6] This structural difference may contribute to a reduced potential for certain side effects and a lower propensity for the development of resistance.[3]
In Vitro Activity: Comparative Efficacy Against CAP Pathogens
The in vitro activity of an antibiotic is a key indicator of its potential clinical effectiveness. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90, the concentration required to inhibit 90% of isolates, is a commonly used metric for comparison.
Nemonoxacin has demonstrated potent in vitro activity against a broad spectrum of Gram-positive, Gram-negative, and atypical pathogens associated with CAP.[7][8] Notably, it has shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae compared to some other quinolones.[7][9]
| Pathogen | Nemonoxacin MIC90 (μg/mL) | Levofloxacin MIC90 (μg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.015 | ≥32 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.015 | ≥32 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 | ≥32 |
| Staphylococcus aureus (Methicillin-Resistant, Community-Associated) | 0.5 | ≥32 |
| Haemophilus influenzae | 4 | 8 |
| Chlamydia pneumoniae | 0.06 | 0.5 |
| Mycoplasma pneumoniae | 0.25 | 0.25 |
Data compiled from multiple in vitro studies.[9][10][11][12]
Clinical Efficacy in Community-Acquired Pneumonia
Multiple randomized, double-blind, controlled clinical trials have been conducted to evaluate the efficacy and safety of this compound compared to levofloxacin for the treatment of CAP. These studies have consistently demonstrated that nemonoxacin is non-inferior to levofloxacin in achieving clinical cure.
Clinical Cure Rates
The primary endpoint in these trials is typically the clinical cure rate at the test-of-cure (TOC) visit. The following table summarizes the clinical cure rates from key comparative studies.
| Study Population | Nemonoxacin (500 mg) | Nemonoxacin (750 mg) | Levofloxacin (500 mg) |
| Modified Intent-to-Treat (mITT) | 85.7% | 91.8% | 85.7% |
| Clinically Evaluable (ITT) | 87.0% | 89.9% | 91.1% |
| Per Protocol (PPc) | 87.7% | 91.7% | 90.3% |
| Full Analysis Set (FAS) | 93.3% | 87.3% | 88.5% |
Data from Phase 2 and Phase 3 clinical trials.[8][13][14][15] A meta-analysis of randomized controlled trials concluded that nemonoxacin and levofloxacin had similar clinical cure rates in the treatment of CAP.[16]
Bacteriological Eradication Rates
Bacteriological success, defined as the eradication or presumed eradication of the baseline pathogen, is another critical measure of antibiotic efficacy.
| Study Population | Nemonoxacin (500 mg) | Nemonoxacin (750 mg) | Levofloxacin (500 mg) |
| Bacteriological mITT | 88.8% | - | 87.8% |
| Evaluable-bacteriological ITT | 84.8% | 90.2% | 92.0% |
| Bacteriological FAS | 83.3% | 83.3% | 80.0% |
Data from Phase 2 and Phase 3 clinical trials.[13][14][15] A meta-analysis also found that nemonoxacin had a microbiological response rate similar to levofloxacin.[16]
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials and in vitro susceptibility testing.
Clinical Trial Methodology
The referenced clinical trials were typically multicenter, randomized, double-blind, double-dummy, parallel-controlled studies.
-
Patient Population: Adult patients diagnosed with mild-to-moderate community-acquired pneumonia.[8]
-
Intervention: Patients were randomized to receive either oral or intravenous nemonoxacin (at doses of 500 mg or 750 mg once daily) or levofloxacin (500 mg once daily) for a duration of 7 to 14 days.[8][13]
-
Blinding: The double-dummy design was often used to maintain blinding, where patients would receive one active drug and one placebo corresponding to the other treatment arm.[13]
-
Outcome Measures: The primary efficacy endpoint was the clinical cure rate at the test-of-cure (TOC) visit, typically 7-14 days after the end of treatment.[13] Secondary endpoints included microbiological success rates and safety assessments.[13]
In Vitro Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) were determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a standard procedure for this testing.
Safety and Tolerability
Both nemonoxacin and levofloxacin are generally well-tolerated. The incidence of drug-related adverse events is comparable between the two treatments.
| Adverse Event Category | Nemonoxacin (500 mg or 750 mg) | Levofloxacin (500 mg) |
| Any Drug-Related Adverse Event | 30.3% - 37.1% | 22.2% - 30.0% |
| Gastrointestinal Disorders | Most common | Most common |
| Abnormal Laboratory Findings (e.g., elevated liver enzymes) | Reported | Reported |
| Serious Drug-Related Adverse Events | None reported in major trials | None reported in major trials |
Data from Phase 2 and Phase 3 clinical trials.[10][13] A meta-analysis found no significant differences in treatment-emergent adverse events between the two drugs.[16] Another systematic review and meta-analysis also concluded that nemonoxacin is a well-tolerated and effective antibiotic for CAP, with clinical success rates comparable to levofloxacin.[17][18]
Conclusion
This compound has demonstrated non-inferiority to levofloxacin in the treatment of community-acquired pneumonia in adult patients. It exhibits potent in vitro activity against a wide range of CAP pathogens, including resistant strains. The clinical efficacy and safety profiles of nemonoxacin are comparable to those of levofloxacin, making it a valuable alternative in the management of CAP. The non-fluorinated structure of nemonoxacin may offer a favorable safety profile, which warrants its consideration in clinical practice.
References
- 1. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 7. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 8. Efficacy and Safety of Nemonoxacin versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone Antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Activities of Nemonoxacin and Other Antimicrobial Agents Against Human Mycoplasma and Ureaplasmas Isolates and Their Defined Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, multicenter Phase II study comparing the efficacy and safety of oral nemonoxacin with oral levofloxacin in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of nemonoxacin versus levofloxacin for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of nemonoxacin compared with levofloxacin in the treatment of community-acquired pneumonia: a systemic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and Efficacy of Nemonoxacin vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Nemonoxacin Malate: A Comparative In Vitro Analysis Against Other Quinolones
A comprehensive guide for researchers and drug development professionals on the in vitro activity of Nemonoxacin malate, a novel non-fluorinated quinolone. This guide provides a comparative analysis of its performance against other quinolones, supported by experimental data and detailed methodologies.
Nemonoxacin, a novel C-8-methoxy non-fluorinated quinolone, has demonstrated potent broad-spectrum in vitro activity against a wide variety of clinically relevant pathogens.[1] It shows particularly enhanced activity against Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide synthesizes in vitro data from multiple studies to provide a clear comparison of Nemonoxacin's efficacy against other commonly used quinolones such as levofloxacin, moxifloxacin, and ciprofloxacin.
Comparative In Vitro Activity: A Tabular Overview
The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit the growth of 50% and 90% of isolates, respectively) of Nemonoxacin and other quinolones against key Gram-positive and Gram-negative pathogens.
Gram-Positive Bacteria
Nemonoxacin consistently demonstrates superior in vitro activity against a range of Gram-positive cocci compared to other quinolones. It is notably more active against most of these pathogens, often by at least fourfold, than levofloxacin and moxifloxacin.[2]
| Organism | Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | Nemonoxacin | ≤0.03 - 0.03 | 0.06 - 0.12 |
| Ciprofloxacin | 0.25 | >16 | |
| Levofloxacin | 0.12 | >32 | |
| Moxifloxacin | 0.06 | 8 | |
| Staphylococcus aureus (MRSA) | Nemonoxacin | 0.5 - 1 | 1 - 4 |
| Ciprofloxacin | >16 | >16 | |
| Levofloxacin | >32 | >32 | |
| Moxifloxacin | 4 | 8 | |
| Staphylococcus aureus (CA-MRSA) | Nemonoxacin | 0.25 | 0.5 |
| Streptococcus pneumoniae | Nemonoxacin | ≤0.008 - 0.03 | 0.015 - 0.06 |
| Levofloxacin | 1 - 2 | 2 | |
| Moxifloxacin | 0.12 - 0.25 | 0.25 | |
| Enterococcus faecalis | Nemonoxacin | 0.5 | 1 - 2 |
| Ciprofloxacin | 1 | 4 | |
| Levofloxacin | 2 | 8 | |
| Moxifloxacin | 1 | 4 | |
| Enterococcus faecium | Nemonoxacin | 2 | 4 - 16 |
| Ciprofloxacin | 8 | 16 | |
| Levofloxacin | 16 | 32 | |
| Moxifloxacin | 8 | 16 |
Data compiled from multiple sources.[2][3][4]
Gram-Negative Bacteria
The in vitro activity of Nemonoxacin against Gram-negative bacilli is generally comparable to that of levofloxacin and moxifloxacin.[2]
| Organism | Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | Nemonoxacin | 0.06 | 32 |
| Levofloxacin | 0.06 | 32 | |
| Moxifloxacin | 0.03 | 8 | |
| Klebsiella pneumoniae | Nemonoxacin | 0.12 | 2 |
| Levofloxacin | 0.12 | 2 | |
| Moxifloxacin | 0.12 | 1 | |
| Pseudomonas aeruginosa | Nemonoxacin | 8 | 32 |
| Levofloxacin | 2 | 16 | |
| Moxifloxacin | 4 | 16 | |
| Acinetobacter baumannii | Nemonoxacin | 0.5 | 1 |
| Levofloxacin | 2 | 4 | |
| Moxifloxacin | 1 | 2 | |
| Haemophilus influenzae | Nemonoxacin | ≤0.015 | 0.03 |
| Levofloxacin | 0.03 | 0.03 | |
| Moxifloxacin | ≤0.015 | 0.03 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
The following section details the standardized methodologies used to determine the in vitro activity of Nemonoxacin and other quinolones. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Agents: this compound and comparator quinolones are obtained as standard laboratory powders. Stock solutions are prepared according to the manufacturer's instructions.
- Bacterial Isolates: A diverse panel of recent clinical isolates of Gram-positive and Gram-negative bacteria are used. Quality control strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, are included in each test run.
- Growth Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, CAMHB is supplemented with 2-5% lysed horse blood. Haemophilus Test Medium (HTM) is used for Haemophilus influenzae.
2. Inoculum Preparation:
- Bacterial isolates are subcultured onto an appropriate agar medium and incubated for 18-24 hours.
- Several colonies are used to prepare a bacterial suspension in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
- The standardized suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
3. MIC Determination:
- The antimicrobial agents are serially diluted (usually in a 2-fold manner) in the broth medium in 96-well microtiter plates.
- The prepared bacterial inoculum is added to each well containing the antimicrobial dilution.
- The plates are incubated at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae and other capnophilic organisms, incubation is performed in an atmosphere of 5% CO2.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in determining the in vitro antimicrobial activity using the broth microdilution method.
Experimental workflow for MIC determination.
Signaling Pathways and Logical Relationships
The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. The C-8-methoxy group on the Nemonoxacin molecule is associated with enhanced activity against Gram-positive cocci and a reduced potential for the selection of resistant mutants.
Mechanism of action of Nemonoxacin.
References
- 1. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemonoxacin Malate Demonstrates Potent Efficacy in Preclinical Models, Offering a Promising Alternative for Treating Resistant Bacterial Infections
For Immediate Release
[City, State] – [Date] – New comparative data from preclinical studies highlight the potent efficacy of nemonoxacin malate, a novel non-fluorinated quinolone, in treating challenging bacterial infections. In a neutropenic mouse model, a key benchmark for evaluating antibiotic potency, nemonoxacin has shown promising results. This guide provides a comprehensive comparison of nemonoxacin's efficacy against established antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Nemonoxacin has demonstrated significant antibacterial activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections.[1][2][3] In comparative studies using murine infection models, nemonoxacin exhibited superior or comparable efficacy to other broad-spectrum fluoroquinolones like levofloxacin and moxifloxacin, particularly against resistant strains.[1][2][3]
Comparative Efficacy Against MRSA
In a systemic murine infection model designed to evaluate the in vivo potency of antibiotics, nemonoxacin was directly compared with levofloxacin against an MRSA strain. The 50% effective dose (ED50), a measure of the dose required to protect half of the infected animals, was significantly lower for nemonoxacin, indicating greater potency.
Table 1: Comparative Efficacy of Nemonoxacin and Levofloxacin Against MRSA in a Systemic Murine Infection Model
| Antibiotic | MRSA Strain | MIC (μg/mL) | ED50 (mg/kg) | 95% Confidence Interval | p-value |
| Nemonoxacin | 0627 | 0.12 | 4.31 | 3.52–5.27 | <0.01 |
| Levofloxacin | 0627 | 2 | 19.82 | 17.57–22.37 |
Source: Adapted from Li et al.[4]
Further studies have reinforced these findings. In a mouse protection model against a ciprofloxacin-resistant MRSA strain, nemonoxacin demonstrated a significantly lower protective dose 50% (PD50) compared to several other fluoroquinolones, including levofloxacin and moxifloxacin.
Table 2: Protective Dose 50% (PD50) of Nemonoxacin and Comparator Fluoroquinolones Against Ciprofloxacin-Resistant MRSA
| Antibiotic | PD50 (mg/kg/dose, SC) |
| Nemonoxacin | 99.5 |
| Ciprofloxacin | 412.9 |
| Moxifloxacin | 491.0 |
| Levofloxacin | 414.2 |
| Gatifloxacin | 199.0 |
| Gemifloxacin | 432.3 |
| Garenoxacin | 246.9 |
Source: Adapted from Hsu et al.[5]
While not directly compared in a head-to-head neutropenic mouse model for MRSA, the available data consistently points towards the high potency of nemonoxacin against this key pathogen.
Efficacy in a Neutropenic Murine Lung Infection Model
A study evaluating nemonoxacin against Streptococcus pneumoniae in a neutropenic murine lung infection model provides valuable insight into its performance in an immunocompromised host setting.[6] This model is crucial for assessing an antibiotic's bactericidal activity with minimal interference from the host's immune system. In this study, nemonoxacin demonstrated potent bactericidal effects.[6]
Table 3: In Vivo Efficacy of Nemonoxacin Against S. pneumoniae in a Neutropenic Murine Lung Infection Model
| S. pneumoniae Strain | Nemonoxacin MIC (mg/L) | Emax (log10 CFU reduction) |
| ATCC49619 | 0.125 | 3.6 |
| T10222 | 0.125 | 3.2 |
| SP597 | 0.125 | 3.5 |
| SP647 | 0.125 | 3.0 |
| SPV19031 | 0.25 | 3.4 |
| SPV19032 | 0.25 | 3.3 |
Source: Adapted from a study on nemonoxacin's efficacy against S. pneumoniae.[6]
The pharmacokinetic/pharmacodynamic (PK/PD) analysis from this study identified the free-drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) as the key driver of efficacy.[6]
Experimental Protocols
Neutropenic Murine Lung Infection Model
A detailed methodology for establishing a neutropenic mouse model, as utilized in the evaluation of nemonoxacin, is provided below. This protocol can be adapted for studies involving other pathogens such as MRSA.
-
Animal Model: Specific pathogen-free male ICR mice (22–25 g) are used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A dose of 150 mg/kg is administered four days prior to infection, followed by a second dose of 100 mg/kg one day before infection. This regimen typically results in a neutrophil count of less than 100 cells/mm³ at the time of infection.
-
Bacterial Strains and Inoculum Preparation: The desired bacterial strain (e.g., MRSA) is grown on appropriate agar plates. Colonies are then inoculated into Mueller-Hinton broth and incubated until a mid-logarithmic growth phase is reached. The bacterial suspension is centrifuged, washed, and resuspended in saline to achieve a target concentration (e.g., 10⁷ CFU/mL).
-
Infection: Mice are anesthetized, and a 0.05 mL aliquot of the bacterial suspension is instilled intranasally to induce a lung infection.
-
Drug Administration: this compound or comparator antibiotics are administered at various dosages via subcutaneous or oral routes starting two hours post-infection.
-
Efficacy Assessment: At 24 hours post-infection, mice are euthanized. The lungs are aseptically removed, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/g of lung tissue). The efficacy of the antibiotic is measured by the reduction in bacterial load compared to untreated control animals.
Caption: Workflow of the neutropenic mouse lung infection model.
Conclusion
The collective evidence from preclinical studies strongly supports the potent in vivo efficacy of this compound, particularly against resistant Gram-positive pathogens like MRSA. Its demonstrated superiority in murine infection models over established fluoroquinolones suggests its potential as a valuable addition to the antibiotic armamentarium. The detailed experimental protocols provided herein will aid researchers in further validating and exploring the therapeutic potential of nemonoxacin in various infectious disease models.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
synergistic effects of Nemonoxacin malate in combination with other antibiotics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A growing body of evidence highlights the potential of nemonoxacin malate, a novel non-fluorinated quinolone, to work synergistically with other antibiotics, offering a promising strategy in the fight against multidrug-resistant bacteria. This guide provides an in-depth comparison of this compound combination therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential to enhance antibacterial efficacy and overcome resistance.
Nemonoxacin distinguishes itself by its potent activity against a wide spectrum of pathogens, notably Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique C-8-methoxy non-fluorinated quinolone structure contributes to its efficacy and safety profile.[1] Research into its synergistic capabilities has revealed significant potential, particularly when paired with antibiotics that target different bacterial cellular pathways.
Synergistic Effects with Vancomycin against MRSA
A key area of investigation has been the combination of nemonoxacin with vancomycin for the treatment of MRSA infections.[1][4] Vancomycin, a glycopeptide antibiotic, is a frontline therapy for MRSA, but its effectiveness can be hampered by reduced susceptibility and the emergence of resistance.[1] Studies have demonstrated that nemonoxacin can enhance the antibacterial activity of vancomycin and suppress the development of resistance.[1][4]
The synergy between nemonoxacin and vancomycin is attributed to their complementary mechanisms of action. Nemonoxacin inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, while vancomycin disrupts cell wall synthesis.[5] This dual assault on essential bacterial processes leads to enhanced bactericidal activity.
Fig. 1: Mechanism of Synergy
Quantitative Analysis of Synergy
The synergistic effect of nemonoxacin in combination with other antibiotics is quantified using the fractional inhibitory concentration index (FICI). A FICI of ≤ 0.5 is indicative of synergy. In vitro studies using the checkerboard method have consistently demonstrated the synergistic relationship between nemonoxacin and vancomycin against MRSA.
| Antibiotic Combination | Bacterial Strain(s) | FICI | Outcome | Reference |
| Nemonoxacin + Vancomycin | MRSA | ≤ 0.5 | Synergy | [1] |
Experimental Data from In Vitro Models
Dynamic time-kill assays, which simulate human pharmacokinetic profiles, have further corroborated the synergistic activity. In these studies, the combination of nemonoxacin and vancomycin resulted in a rapid and complete bactericidal effect against MRSA, a significant improvement over monotherapy.[1]
Fig. 2: Time-Kill Assay Workflow
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess antibiotic synergy.
-
Preparation of Antibiotic Solutions: Stock solutions of nemonoxacin and the second antibiotic (e.g., vancomycin) are prepared and serially diluted in a 96-well microtiter plate. Nemonoxacin concentrations are typically diluted along the x-axis, and the other antibiotic along the y-axis.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as a FICI ≤ 0.5.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antimicrobial effect over time.
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared.
-
Antibiotic Exposure: The bacterial culture is added to flasks containing cation-adjusted Mueller-Hinton broth with the antibiotics at desired concentrations (e.g., 1x or 2x MIC), both individually and in combination. A growth control without antibiotics is also included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quantification: Serial dilutions of the aliquots are plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Nemonoxacin Against Gram-Negative Bacteria
While research has predominantly focused on Gram-positive organisms, the potential for nemonoxacin in combination therapies against Gram-negative bacteria is an emerging area of interest. Studies have shown that nemonoxacin possesses some activity against Gram-negative pathogens, though generally less potent than against Gram-positives.[3] Further investigation into synergistic combinations with antibiotics that have strong Gram-negative activity, such as β-lactams or aminoglycosides, is warranted to expand the clinical utility of nemonoxacin.
Conclusion
This compound, when used in combination with other antibiotics like vancomycin, demonstrates significant synergistic effects, particularly against challenging pathogens such as MRSA. This approach not only enhances bactericidal activity but also holds the potential to suppress the emergence of resistance. The presented experimental data and protocols provide a solid foundation for further research and development of nemonoxacin-based combination therapies. As the threat of antibiotic resistance continues to grow, the strategic use of synergistic antibiotic partnerships will be crucial in preserving the efficacy of our antimicrobial arsenal.
References
- 1. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of nemonoxacin against clinical isolates of Staphylococcus aureus: an in vitro comparison with three fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
Nemonoxacin Malate vs. Moxifloxacin: A Comparative Analysis of Resistance Induction
In the landscape of antimicrobial drug development, a critical evaluation point for any new agent is its propensity to induce resistance. This guide provides a detailed comparison of the resistance induction profiles of nemonoxacin malate, a novel non-fluorinated quinolone, and moxifloxacin, an established fluoroquinolone. The following analysis is based on in vitro experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Resistance Induction
The propensity for resistance development is a key differentiator between nemonoxacin and moxifloxacin. In vitro studies consistently demonstrate that nemonoxacin has a lower potential for inducing resistance compared to moxifloxacin and other fluoroquinolones.
A key indicator of resistance potential is the change in the Minimum Inhibitory Concentration (MIC) after repeated exposure to a drug. Stepwise resistance selection studies have shown that nemonoxacin induces a significantly smaller increase in MIC compared to other quinolones. For instance, in a study involving Streptococcus pneumoniae, exposure to nemonoxacin resulted in only a fourfold increase in MIC over three cycles, while the MICs for other fluoroquinolones, including moxifloxacin, would be expected to rise more significantly under similar selective pressures.[1]
Furthermore, in studies with Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, the MIC values for nemonoxacin did not show an increase during the course of the experiment.[1] It has also been noted that nemonoxacin possesses a narrower mutation selection window for Methicillin-Resistant Staphylococcus aureus (MRSA) in comparison to levofloxacin and moxifloxacin.[2]
| Feature | This compound | Moxifloxacin | Reference |
| Chemical Class | Non-fluorinated quinolone | Fluoroquinolone | [3] |
| Resistance Propensity | Low | Moderate | [1][4] |
| MIC Increase in S. pneumoniae (3 cycles) | Fourfold | Data suggests a higher potential for increase | [1] |
| MIC Increase in S. aureus, E. faecium, E. faecalis (3 cycles) | No increase | Data suggests a potential for increase | [1] |
| Mutations for Resistance | Requires multiple (often cited as three) mutations in QRDRs | Can be conferred by single mutations in gyrA or parC, with dual mutations leading to higher resistance | [4][5] |
| Activity against Moxifloxacin-Resistant MRSA | Remains active against some moxifloxacin-resistant strains | Ineffective | [6] |
Mechanisms of Resistance Induction
The primary mechanism of resistance to quinolones involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7]
Nemonoxacin: A distinguishing feature of nemonoxacin is its reported requirement for multiple mutations in the QRDRs to confer resistance.[4] This higher genetic barrier contributes to its lower propensity for selecting resistant pathogens. In vitro studies have shown that even after repeated exposure, nemonoxacin may not induce mutations in the QRDRs of certain Gram-positive bacteria.[1]
Moxifloxacin: Resistance to moxifloxacin typically arises from a stepwise accumulation of mutations. A single mutation in gyrA is often the first step, leading to low-level resistance. A subsequent mutation in parC can then result in high-level resistance.[5] For some bacteria, mutations in both gyrA and parC are necessary for clinically significant resistance to moxifloxacin.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of nemonoxacin and moxifloxacin resistance induction.
In Vitro Stepwise Resistance Selection
This method is employed to assess the potential for bacteria to develop resistance to an antimicrobial agent over time through sequential exposure.
-
Bacterial Strains: Cultures of clinically relevant bacterial species, such as Streptococcus pneumoniae, Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with wild-type gyrA, gyrB, parC, and parE genes are used.[1]
-
MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of nemonoxacin and moxifloxacin for each strain is determined using standard broth microdilution or agar dilution methods according to CLSI guidelines.
-
Resistance Selection (Cycle 1): A large inoculum of the bacterial suspension (e.g., 10^8 CFU/mL) is plated on agar containing the respective antibiotic at concentrations of 2x, 4x, and 8x the initial MIC.
-
Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
-
Selection of Mutants: Colonies that grow at the highest antibiotic concentration are selected.
-
MIC of Mutants: The MIC of the selected colonies is determined.
-
Subsequent Cycles: The selected mutants from the previous cycle are used as the parent strain for the next round of resistance selection, repeating steps 3-6 for a defined number of cycles (e.g., three cycles).[1]
-
Analysis: The fold-increase in MIC is calculated at the end of each cycle to compare the resistance development potential of the tested drugs.
Quinolone Resistance-Determining Region (QRDR) Sequencing
This procedure is used to identify the specific genetic mutations responsible for quinolone resistance.
-
DNA Extraction: Genomic DNA is extracted from the parent (wild-type) and resistant mutant strains obtained from the stepwise selection experiment.
-
PCR Amplification: The QRDRs of the gyrA, gyrB, parC, and parE genes are amplified using specific primers and Polymerase Chain Reaction (PCR).
-
PCR Product Purification: The amplified PCR products are purified to remove primers, dNTPs, and other contaminants.
-
DNA Sequencing: The purified PCR products are sequenced using an automated DNA sequencer.
-
Sequence Analysis: The resulting DNA sequences from the mutant strains are aligned with the sequences from the parent strain to identify any nucleotide changes that result in amino acid substitutions. These mutations are then correlated with the observed changes in MIC.
Visualizing Experimental Workflows and Pathways
Stepwise Resistance Selection Workflow
Caption: Workflow for in vitro stepwise resistance selection.
Quinolone Mechanism of Action and Resistance Pathway
Caption: Quinolone action and the pathway to resistance.
References
- 1. Selected Mutations by Nemonoxacin and Fluoroquinolone Exposure Among Relevant Gram-Positive Bacterial Strains in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequencies and mechanisms of resistance to moxifloxacin in nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 7. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
validation of Nemonoxacin malate's activity in a diabetic foot infection model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nemonoxacin malate's activity in diabetic foot infection (DFI) models with alternative antibiotic treatments. The following sections present a detailed analysis of available clinical data, experimental protocols, and mechanisms of action to assist in evaluating its therapeutic potential.
Executive Summary
Diabetic foot infections are a leading cause of morbidity in diabetic patients, frequently leading to hospitalization and amputation. The increasing prevalence of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), complicates treatment. Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a broad spectrum of pathogens, including MRSA. A pilot study has explored its efficacy and safety in patients with DFIs, suggesting it as a promising therapeutic option. This guide compares the performance of Nemonoxacin with established antibiotics like Linezolid, Ertapenem, and Piperacillin/Tazobactam, based on available clinical trial data.
Clinical Efficacy Comparison
A pilot study investigating this compound in patients with mild-to-moderate DFIs revealed high clinical and microbiological success rates. While direct head-to-head trials are not yet available, a comparison of outcomes from separate studies provides valuable insights into its relative efficacy.
Table 1: Comparison of Clinical and Microbiological Success Rates of Antibiotics in Diabetic Foot Infections
| Antibiotic | Study Design | Clinical Success Rate | Microbiological Success Rate | Key Pathogens Covered |
| This compound | Open-label, single-arm pilot study | 95.7% (ITT), 94.7% (PP)[1] | 82.6% (ITT), 89.5% (PP)[1] | Broad-spectrum, including MRSA[1] |
| Linezolid | Randomized, open-label vs. Ampicillin-Sulbactam/Amoxicillin-Clavulanate | 81% (overall), 81% (infected foot ulcers)[1][2] | Not explicitly stated in the provided abstract. | Gram-positive cocci, including MRSA.[1][2] |
| Ertapenem | Randomized, double-blind vs. Piperacillin/Tazobactam | 94.2%[3] | Similar to comparator.[4] | Broad-spectrum, but not active against Pseudomonas aeruginosa.[4] |
| Piperacillin/Tazobactam | Randomized, open-label vs. Ampicillin/Sulbactam | 81%[5] | 85.7% for Pseudomonas aeruginosa.[5] | Broad-spectrum, including Pseudomonas aeruginosa.[5] |
| Levofloxacin | Compared to Ticarcillin-Clavulanate/Amoxicillin-Clavulanate | 69.2%[6] | Not explicitly stated in the provided abstract. | Broad-spectrum. |
ITT: Intent-to-Treat, PP: Per-Protocol
Pharmacokinetics and Tissue Penetration
A critical factor in treating DFIs is the ability of an antibiotic to penetrate the infected tissues. Nemonoxacin has shown excellent tissue penetration.
Table 2: Pharmacokinetic and Tissue Penetration Profile of Nemonoxacin in DFI
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Cmax,ss) | ~2 hours | [1] |
| Tissue to Plasma Concentration Ratio | >2.5 at most sampling points | [1] |
| AUC0-24 (tissue/plasma) Ratio | 3.08 | [1] |
Experimental Protocols
Understanding the methodologies used in clinical and preclinical studies is crucial for interpreting the data.
This compound Pilot Study Protocol
A pilot study evaluated the efficacy, safety, and pharmacokinetics of Nemonoxacin in patients with mild or moderate DFIs.[1]
-
Study Design : Open-label, single-arm, multi-center study.[1]
-
Patient Population : 38 patients with mild to moderate DFIs were enrolled.[1]
-
Treatment Regimen : Nemonoxacin 750 mg administered orally once daily for 7-14 days.[1]
-
Primary Endpoints : Clinical and microbiological responses at the test-of-cure visit.[1]
-
Secondary Endpoints : Pharmacokinetics in blood and tissue, and wound healing assessed by a validated wound score.[1]
Preclinical Diabetic Foot Infection Models
Animal models are instrumental in the preclinical evaluation of new antibiotics. These models aim to replicate the key pathological features of human DFIs.
-
Model Induction : Diabetes is typically induced in rodents (mice or rats) using streptozotocin or through a high-fat diet.[7]
-
Wound Creation : A full-thickness excisional wound is created on the dorsal or plantar surface of the foot.
-
Infection : The wound is inoculated with a clinically relevant bacterial strain, often MRSA, to induce infection.[5]
-
Outcome Measures : Efficacy is assessed by measuring bacterial load in the tissue, wound healing rates (wound closure), and histological analysis of the tissue.[5]
Mechanism of Action and Signaling Pathways
Nemonoxacin is a non-fluorinated quinolone that exerts its antibacterial effect by inhibiting bacterial DNA synthesis.[8]
Nemonoxacin's Dual-Target Mechanism
Nemonoxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10] This dual-targeting mechanism is crucial for its potent activity and may contribute to a lower potential for resistance development.[8][10]
-
Inhibition of DNA Gyrase : Prevents the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription.
-
Inhibition of Topoisomerase IV : Interferes with the separation of daughter DNA strands following replication, leading to cell division arrest.
References
- 1. Treating foot infections in diabetic patients: a randomized, multicenter, open-label trial of linezolid versus ampicillin-sulbactam/amoxicillin-clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. An open-label, randomized study comparing efficacy and safety of intravenous piperacillin/tazobactam and ampicillin/sulbactam for infected diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 10. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
comparative safety assessment of Nemonoxacin malate and other contemporary antibiotics
A comprehensive analysis of the safety profile of the novel non-fluorinated quinolone, nemonoxacin malate, reveals a comparable and, in some aspects, favorable safety profile when benchmarked against contemporary antibiotics, particularly the widely used fluoroquinolone, levofloxacin. This guide synthesizes data from extensive clinical trials and post-marketing surveillance to provide researchers, scientists, and drug development professionals with a detailed comparative safety assessment.
Nemonoxacin, a C-8-methoxy non-fluorinated quinolone, has demonstrated broad-spectrum antibacterial activity, including efficacy against resistant pathogens.[1][2] Its unique chemical structure, which lacks the C-6 fluorine moiety common to other fluoroquinolones, has been suggested to contribute to a reduced incidence of certain toxic side effects.[1] This comparative guide delves into the quantitative safety data, experimental methodologies, and underlying mechanisms to offer a clear perspective on the safety of this compound in the current antibiotic landscape.
Quantitative Safety Data Summary
The safety of nemonoxacin has been rigorously evaluated in numerous clinical trials, primarily in the context of treating community-acquired pneumonia (CAP). The most common comparator in these studies has been levofloxacin. The following tables summarize the key safety findings from these trials.
Table 1: Incidence of Adverse Events (AEs) in Phase II/III Clinical Trials (Oral Administration)
| Adverse Event Category | Nemonoxacin 500 mg | Nemonoxacin 750 mg | Levofloxacin 500 mg |
| Overall AEs | 36.9% - 37.2%[3][4] | 54.3% - 54.8%[3][4] | 38.8% - 39.7%[3][4] |
| Drug-Related AEs | 22.9%[3][5] | 31.0%[3][5] | 22.5%[3][5] |
| Serious AEs (SAEs) | 2.3%[4] | 4.0%[4] | 0.9%[4] |
| Drug-Related SAEs | 0.2%[4] | 0%[4] | 0%[4] |
| Discontinuation due to AEs | 0.4%[4] | 1.3%[4] | 0.3%[4] |
Note: Data compiled from integrated analyses of Phase II and III studies.[3][4][5]
Table 2: Most Common Drug-Related Adverse Events (Incidence ≥1%) in Phase II/III Clinical Trials (Oral Administration)
| Adverse Event | Nemonoxacin 500 mg | Nemonoxacin 750 mg | Levofloxacin 500 mg |
| Increased Alanine Aminotransferase (ALT) | 4.4%[1][3] | 0%[3] | 2.5%[1][3] |
| Neutropenia | 2.5%[1][3] | 8.4%[3] | 4.4%[1][3] |
| Nausea | 2.5%[1][3] | 7.1%[3] | 1.6% - 2.5%[1][3] |
| Leukopenia | 2.3%[1][3] | 4.5%[3] | 3.1% - 3.2%[1][3] |
| Diarrhea | - | - | - |
| Headache | - | - | - |
| Dizziness | - | - | - |
Note: Specific percentages for some common AEs like diarrhea, headache, and dizziness were not consistently reported across all integrated summaries but were noted as frequently occurring.[6]
Table 3: Incidence of Drug-Related Adverse Events in a Phase 3 Clinical Trial (Intravenous Administration)
| Adverse Event Category | Nemonoxacin 500 mg | Levofloxacin 500 mg |
| Overall Drug-Related AEs | 37.1% | 22.2% |
| Common AEs | Local infusion site reactions, nausea, elevated ALT/AST, QT interval prolongation | - |
Note: Data from a multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial. The nemonoxacin-related AEs were mostly mild and resolved after discontinuation.[7]
Systematic reviews and meta-analyses of randomized controlled trials have consistently concluded that there are no significant differences in the overall incidence of treatment-emergent adverse events between nemonoxacin and levofloxacin.[8][9][10][11] The majority of adverse events associated with nemonoxacin are reported to be mild and transient.[10][12]
Post-marketing surveillance data from over 257,420 patients further supports the safety profile of nemonoxacin, with no new or unexpected adverse events being identified.[1][13] Importantly, pharmacokinetic studies have indicated that dose adjustments are not necessary for elderly patients, patients with renal impairment (CLcr ≥50 ml/min), or those with mild-to-moderate hepatic impairment.[1][13]
Experimental Protocols
The safety and efficacy of this compound have been primarily established through a series of multicenter, randomized, double-blind, active-controlled clinical trials. A general workflow for these pivotal Phase 3 studies is outlined below.
Figure 1: Generalized workflow of Phase 3 clinical trials for nemonoxacin.
Key Methodological Aspects:
-
Study Design: The majority of comparative studies were randomized, double-blind, and often double-dummy to maintain blinding between different formulations (e.g., oral vs. intravenous).[7][14]
-
Patient Population: Studies typically enrolled adult patients diagnosed with community-acquired pneumonia of mild to moderate severity.[14][15]
-
Intervention: Oral nemonoxacin was generally administered at doses of 500 mg or 750 mg once daily, while the intravenous dose was 500 mg once daily. The comparator, levofloxacin, was typically administered at a 500 mg dose.[3][15]
-
Safety Assessments: Safety was evaluated through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, serum chemistry, and urinalysis). AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).[13]
Signaling Pathways and Mechanism of Action
Nemonoxacin, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The dual-targeting mechanism of nemonoxacin is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2]
Figure 2: Mechanism of action of this compound.
While the precise signaling pathways for all adverse effects of quinolones are not fully elucidated, some are known. For instance, central nervous system (CNS) effects are thought to be related to the inhibition of gamma-aminobutyric acid (GABA) binding to its receptor. Phototoxicity, a concern with some fluoroquinolones, is often linked to the generation of reactive oxygen species upon exposure to UV light. The absence of a fluorine atom at the C-6 position in nemonoxacin is believed to reduce its potential for such phototoxic reactions.[1]
Comparison with Other Contemporary Antibiotics
While levofloxacin is the most studied comparator, it is useful to consider the safety of nemonoxacin in the broader context of antibiotics used for CAP. Broad-spectrum antibiotics, including fluoroquinolones and β-lactams, are generally associated with a higher risk of adverse drug events compared to narrow-spectrum agents like macrolides or doxycycline when used for outpatient CAP treatment in otherwise healthy adults.[16][17] These events can include gastrointestinal disturbances and vulvovaginal candidiasis.[16]
Nemonoxacin's safety profile, being comparable to that of levofloxacin, positions it as a viable alternative within the fluoroquinolone class. A notable advantage of nemonoxacin is its poor activity against Mycobacterium tuberculosis, which means its use is less likely to mask or delay a tuberculosis diagnosis in patients misdiagnosed with CAP.[8][18]
Conclusion
The available evidence from a robust program of clinical trials and extensive post-marketing data indicates that this compound is a well-tolerated antibiotic with a safety profile comparable to that of levofloxacin.[3][8] The incidence of overall and drug-related adverse events for the 500 mg dose of nemonoxacin is similar to that of 500 mg levofloxacin.[4] While the 750 mg dose of nemonoxacin shows a higher incidence of AEs, the majority remain mild and transient.[3][4]
For researchers and drug development professionals, this compound represents a significant development in the quinolone class. Its favorable safety profile, coupled with its potent antibacterial activity against resistant pathogens, underscores its potential as a valuable therapeutic option in the management of community-acquired pneumonia and other bacterial infections. Further research into the specific molecular mechanisms underlying its adverse effect profile will continue to refine our understanding of this important antibiotic.
References
- 1. Frontiers | Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated safety summary of phase II and III studies comparing oral nemonoxacin and levofloxacin in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Nemonoxacin vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The efficacy and safety of nemonoxacin compared with levofloxacin in the treatment of community-acquired pneumonia: a systemic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of nemonoxacin compared with levofloxacin in the treatment of community-acquired pneumonia: a systemic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, multicenter Phase II study comparing the efficacy and safety of oral nemonoxacin with oral levofloxacin in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of oral nemonoxacin versus levofloxacin in treatment of community-acquired pneumonia: A phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Nemonoxacin versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative safety of different antibiotic regimens for the treatment of outpatient community-acquired pneumonia among otherwise healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Economic Evaluation of Nemonoxacin, Moxifloxacin and Levofloxacin in the Treatment of Early Community-Acquired Pneumonia with Possible Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nemonoxacin Malate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Nemonoxacin malate is critical for maintaining a safe laboratory environment and ensuring environmental protection. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of this non-fluorinated quinolone antibiotic is a fundamental aspect of laboratory safety and regulatory compliance. Improper disposal of antibiotic waste can contribute to the development of antimicrobial resistance and contaminate ecosystems.[1][2][3] This guide offers a step-by-step approach to the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), handling should occur in a well-ventilated area.[4] Recommended PPE includes suitable protective clothing, chemical-impermeable gloves, and safety goggles with side-shields.[4][5] In case of accidental contact, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if breathing difficulties persist.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[4] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by various agencies to protect public health and the environment.[6] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[6][7][8] Many states have their own, often more stringent, regulations.[6] A key principle is the proper segregation of hazardous and non-hazardous pharmaceutical waste.[8] As of 2019, the EPA's Subpart P rule prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[7]
Step-by-Step Disposal Procedure for this compound
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused stock solutions, contaminated media, and disposable equipment (e.g., pipette tips, gloves), should be considered chemical waste.[1]
-
Segregate this waste from general laboratory trash and biohazardous waste.
2. Containment:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.[4] The container should be made of a material compatible with the chemical.
-
For liquid waste, use a leak-proof container. For solid waste, a sealed bag or container is appropriate.
3. Inactivation (Recommended Best Practice):
-
Although not explicitly detailed in the SDS, chemical inactivation is a prudent step before final disposal. A common method for quinolone antibiotics involves hydrolysis under acidic or basic conditions, or oxidation.
-
Note: This is a general recommendation. The specific efficacy of these methods for this compound has not been detailed in the provided search results. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for approved inactivation protocols.
4. Final Disposal:
-
The contained and, if possible, inactivated this compound waste must be disposed of through a licensed hazardous waste management company.[7][8]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[9] Improper disposal can lead to environmental contamination.[2]
5. Documentation:
-
Maintain a clear record of the disposed of chemical, including its name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Experimental Protocol: General Guidance for Quinolone Inactivation
While a specific protocol for this compound is not provided in the search results, a general approach for the chemical degradation of quinolone antibiotics can be adapted. This protocol should be validated and approved by your institution's EHS department before implementation.
-
Preparation: Work in a certified chemical fume hood and wear appropriate PPE.
-
Acid Hydrolysis (Example):
-
Dilute the this compound solution to a low concentration (e.g., <1 mg/mL) with water.
-
Slowly add a sufficient amount of a strong acid (e.g., hydrochloric acid) to lower the pH to <2.
-
Stir the solution at room temperature for a specified period (e.g., 24 hours) to allow for hydrolysis.
-
Neutralize the solution with a base (e.g., sodium hydroxide) before collecting it for disposal.
-
-
Verification: Ideally, the degradation of the active compound should be verified using an appropriate analytical method, such as HPLC, before final disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions. Always prioritize consulting your institution's specific guidelines and EHS department for the most accurate and compliant disposal methods.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Nemonoxacin Malate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Nemonoxacin malate in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact. This compound is a non-fluorinated quinolone antibiotic.[1] While specific occupational exposure limits for this compound have not been established, its handling requires stringent safety protocols due to its pharmacological activity.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment (PPE) to prevent exposure.[2] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Provides a barrier against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact. Gloves must be inspected before use and changed regularly. |
| Body Protection | Impervious clothing (e.g., lab coat, gown) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when there is a risk of inhaling dust or aerosols, especially when handling the powder form. |
Occupational Exposure Limits (OELs) - Reference Data
As no specific OEL has been established for this compound, the following data for other fluoroquinolone antibiotics are provided for reference and risk assessment purposes. These values should be used as guidance for implementing control measures to minimize exposure.
| Compound | OEL (TWA - 8hr) | Basis |
| Ciprofloxacin | 10 mg/m³ | ACGIH TLV |
| Levofloxacin | No established limit | - |
Disclaimer: The OEL for Ciprofloxacin is provided as a reference for a related compound and should be used with caution in the risk assessment for handling this compound. The absence of an established OEL for Levofloxacin highlights the need for conservative safety measures.
Experimental Protocols
Safe Handling and- Storage of this compound
Objective: To outline the standard operating procedure for the safe handling and storage of this compound to minimize exposure risk.
Methodology:
-
Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2] All necessary equipment, including PPE, weighing materials, and disposal containers, should be readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling:
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Cleanup Procedure
Objective: To provide a step-by-step guide for safely cleaning up a spill of this compound.
Methodology:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Spill:
-
Carefully collect the spilled material using a scoop or other appropriate tools and place it into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable detergent and water.
-
-
Decontamination: Decontaminate any reusable equipment used for cleanup.
-
Disposal: Dispose of all contaminated materials, including paper towels and absorbent pads, as hazardous waste.
Disposal Plan
Objective: To outline the procedure for the safe disposal of this compound and contaminated materials.
Methodology:
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be segregated as hazardous chemical waste.
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a labeled, leak-proof container.
-
-
Disposal Method:
-
Incineration: High-temperature incineration (above 850°C) is the preferred method for the disposal of pharmaceutical waste to ensure complete destruction.[4]
-
Chemical Degradation: Advanced oxidation processes using agents like ferrate(VI) have been shown to be effective in degrading fluoroquinolone antibiotics in aqueous solutions.[3] This method may be considered for liquid waste treatment, subject to institutional and regulatory approval.
-
Landfill: Disposal in a landfill is not recommended for untreated pharmaceutical waste.
-
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
